1,4-Difluoro-5,8-dihydroxyanthraquinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGWLXZUCITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453983 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131401-54-2 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related anthraquinone analogs to offer valuable insights for researchers. The document includes a summary of available quantitative data, general experimental protocols for characterization, and a discussion of the potential biological significance of fluorinated anthraquinones.
Introduction
This compound is a fluorinated derivative of the anthraquinone core, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of fluorine atoms into the anthraquinone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and novel mechanisms of action. This guide aims to consolidate the available physicochemical data for this compound and provide a foundational resource for its further investigation and application in drug discovery and development.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available information. For context, properties of the parent compound, 1,4-dihydroxyanthraquinone, are also provided where available.
Table 1: General Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 131401-54-2 | N/A |
| Molecular Formula | C₁₄H₆F₂O₄ | [1] |
| Molecular Weight | 276.19 g/mol | [1] |
| Appearance | Dark purple solid | [cite: ] |
| Boiling Point | 502.8 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.68 g/cm³ (Predicted) | N/A |
| Flash Point | 258.0 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in chloroform | N/A |
Table 2: Comparative Physicochemical Data of 1,4-dihydroxyanthraquinone (Parent Compound)
| Property | Value |
| CAS Number | 81-64-1 |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol [2][3] |
| Appearance | Orange or red-brown crystalline powder |
| Melting Point | 195-200 °C |
| Boiling Point | 450 °C |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, and acetic acid. |
Experimental Protocols
Specific experimental protocols for the characterization of this compound are not detailed in the literature. However, standard analytical techniques for the characterization of organic compounds, particularly other anthraquinone derivatives, can be applied.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify characteristic functional groups. Key vibrational bands to expect include O-H stretching (around 3400 cm⁻¹), C=O stretching of the quinone (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings, and C-F stretching.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Anthraquinones typically exhibit characteristic absorption bands in the UV and visible regions.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, chloroform) and its absorbance is measured over a range of wavelengths.
-
Solubility Determination
A common method involves preparing a saturated solution of the compound in a solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Potential Signaling Pathways and Biological Activity
While no specific signaling pathways have been elucidated for this compound, the broader class of anthraquinones is known to interact with various biological targets. Many anthraquinones exert their anticancer effects through mechanisms such as:
-
DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Some anthraquinones are potent inhibitors of topoisomerase enzymes, which are crucial for DNA topology and replication.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS that can induce oxidative stress and apoptosis in cancer cells.
The introduction of fluorine atoms can modulate these activities. Fluorine's high electronegativity can alter the electronic distribution of the anthraquinone ring system, potentially influencing its DNA binding affinity and redox potential.
Visualizations
General Synthesis Workflow
The synthesis of this compound is not commonly detailed. However, a general synthetic approach for related compounds often involves the reaction of a substituted phthalic anhydride with a hydroquinone derivative, followed by cyclization and subsequent functional group modifications.
Caption: A generalized workflow for the synthesis of anthraquinone derivatives.
Potential Mechanism of Action
This diagram illustrates a hypothetical signaling pathway for the anticancer activity of an anthraquinone derivative, which could be applicable to this compound.
Caption: Potential mechanisms of anticancer activity for an anthraquinone derivative.
Conclusion
This compound remains a compound with a largely uncharacterized physicochemical profile. The data presented in this guide, compiled from available databases and literature on related compounds, serves as a starting point for researchers. Further experimental investigation is crucial to fully elucidate its properties and to explore its potential as a therapeutic agent. The provided general experimental protocols offer a framework for such characterization studies. The insights into the potential biological activities of fluorinated anthraquinones underscore the importance of continued research in this area.
References
Spectroscopic Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the analysis, characterization, and application of this and similar anthraquinone derivatives.
Chemical Structure and Properties
This compound is a halogenated derivative of the naturally occurring anthraquinone core. Its structure, featuring two hydroxyl and two fluorine substituents, suggests unique electronic and biological properties.
| Property | Value |
| Molecular Formula | C₁₄H₆F₂O₄ |
| Molecular Weight | 276.19 g/mol |
| CAS Number | 131401-54-2 |
| Appearance | Predicted to be a colored solid |
Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the known spectral characteristics of dihydroxyanthraquinones and fluoroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | |||
| H-2, H-3 | 7.0 - 7.5 | Doublet of doublets | Coupling to adjacent fluorine and proton. |
| H-6, H-7 | 7.2 - 7.8 | Multiplet | Typical aromatic region. |
| OH (5,8) | 12.0 - 13.0 | Singlet (broad) | Intramolecular hydrogen bonding shifts the signal significantly downfield. |
| ¹³C NMR | |||
| C-1, C-4 | 150 - 160 | Doublet (¹JCF) | Large one-bond carbon-fluorine coupling. |
| C-2, C-3 | 115 - 125 | Doublet (²JCF) | Smaller two-bond carbon-fluorine coupling. |
| C-5, C-8 | 155 - 165 | Singlet | Carbon attached to hydroxyl group. |
| C-6, C-7 | 120 - 135 | Singlet | Aromatic carbons. |
| C-9, C-10 (C=O) | 180 - 190 | Singlet | Carbonyl carbons. |
| C-4a, C-9a, C-8a, C-10a | 110 - 130 | Singlet/Doublet | Bridgehead carbons, may show coupling to fluorine. |
| ¹⁹F NMR | |||
| F-1, F-4 | -120 to -150 | Multiplet | Chemical shift is relative to a standard (e.g., CFCl₃). Coupling to aromatic protons is expected.[1] |
Note: Predicted values are based on data from analogous compounds such as 1,4-dihydroxyanthraquinone and other fluorinated aromatic compounds. Actual experimental values may vary.[2][3][4][5]
Infrared (IR) Spectroscopy
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 1620 - 1680 | C=O stretch | Quinone carbonyl |
| 1580 - 1610 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Phenolic |
| 1100 - 1200 | C-F stretch | Aryl fluoride |
Note: The carbonyl stretching frequency may be split or broadened due to intramolecular hydrogen bonding with the peri-hydroxyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima (λ_max)
| Wavelength Range (nm) | Electronic Transition | Chromophore |
| 240 - 260 | π → π | Anthraquinone core |
| 270 - 290 | π → π | Anthraquinone core |
| 450 - 550 | n → π* | Quinone system with auxochromes (-OH, -F) |
Note: The position and intensity of the absorption bands are highly sensitive to the solvent used. The long-wavelength absorption is characteristic of dihydroxyanthraquinones and is responsible for their color.[6][7]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Fragmentation
| m/z | Ion | Notes |
| 276 | [M]⁺ | Molecular ion peak. |
| 248 | [M - CO]⁺ | Loss of a carbonyl group. |
| 220 | [M - 2CO]⁺ | Loss of both carbonyl groups. |
Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
General Experimental Workflow
General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition : Acquire the fluorine spectrum. A specific probe or tuning is required. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).[8][9]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum : Place the sample pellet in the instrument's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λ_max.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.[11]
-
Data Analysis : Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe analysis with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12][13]
-
Ionization : Ionize the sample using an appropriate method (e.g., 70 eV for EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[14]
Proposed Biological Activity and Signaling Pathway
Anthraquinone derivatives are known for their wide range of biological activities, including anticancer properties.[15][16] Many dihydroxyanthraquinones are known to function as topoisomerase II inhibitors.[17][18][19][20] These compounds can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Proposed Mechanism of Action as a Topoisomerase II Inhibitor
Proposed mechanism of action as a topoisomerase II inhibitor.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Experimental verification of the predicted data is essential for definitive structural elucidation and for advancing the application of this compound in research and development.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a key intermediate in the development of novel therapeutic agents. This document details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced understanding.
Introduction
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, also known as 1,4-difluoroquinizarin, is a crucial building block in the synthesis of various biologically active compounds, particularly in the field of oncology. The introduction of fluorine atoms into the anthraquinone scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its therapeutic efficacy and pharmacokinetic profile. This guide outlines the established synthetic routes to this important intermediate, providing researchers with the necessary information to replicate and optimize its preparation.
Synthetic Pathways
Two primary synthetic pathways for the preparation of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione have been reported. Both routes start from commercially available precursors and involve a series of well-established chemical transformations.
Pathway A: Nitration-Reduction-Diazotization-Fluorination Sequence
This pathway commences with the nitration of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) to introduce nitro groups at the 5 and 8 positions. Subsequent reduction of the nitro groups to amines, followed by a double diazotization and fluorination, yields the target compound.
Pathway B: Direct Fluorination of a Diamino Precursor
An alternative approach involves the direct fluorination of 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione. This method offers a potentially more streamlined synthesis, though it requires careful control of the fluorinating agent to achieve the desired product.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione.
Synthesis of 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione (Intermediate for Pathway A)
A solution of 1,4-dihydroxyanthraquinone (quinizarin) in concentrated sulfuric acid is treated with a nitrating mixture (a combination of nitric acid and sulfuric acid) at a controlled temperature. The reaction mixture is stirred for several hours and then carefully poured onto ice to precipitate the dinitro product. The solid is collected by filtration, washed with water until neutral, and dried.
Synthesis of 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione (Intermediate for Pathway A and Starting Material for Pathway B)
The 1,4-dihydroxy-5,8-dinitroanthracene-9,10-dione is suspended in a suitable solvent, such as ethanol or acetic acid, and treated with a reducing agent, typically sodium dithionite or tin(II) chloride. The reaction is heated to reflux for several hours until the starting material is consumed. After cooling, the diamino product is isolated by filtration, washed, and dried.
Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione via Pathway A
The 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione is suspended in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid. The suspension is cooled, and an aqueous solution of sodium nitrite is added dropwise to effect diazotization. The resulting bis(diazonium) salt is then thermally decomposed in the presence of a fluoride source, such as by heating the tetrafluoroborate salt (Balz-Schiemann reaction), to yield the desired 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione. The product is purified by recrystallization or column chromatography.
Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione via Pathway B
This pathway involves the direct fluorination of 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione using a suitable fluorinating agent. While specific protocols may vary, a general approach involves the use of reagents such as hydrogen fluoride-pyridine (Olah's reagent) or other nucleophilic fluorinating agents under controlled conditions. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and the product is isolated and purified using standard methods.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Reaction Step | Starting Material | Product | Yield (%) |
| Nitration of Quinizarin | 1,4-Dihydroxyanthracene-9,10-dione | 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione | ~70-80% |
| Reduction of Dinitro Compound | 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione | 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione | ~85-95% |
| Diazotization-Fluorination (Pathway A) | 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione | 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione | ~40-50% |
Visualized Synthesis Pathways
The following diagrams illustrate the synthetic pathways described above.
Diagram 1: Synthesis Pathway A
Diagram 2: Synthesis Pathway B
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a key intermediate for the development of novel pharmaceuticals. Pathway A, while longer, utilizes more traditional and well-documented reactions. Pathway B offers a more direct route, though it may require more specialized reagents and careful optimization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecule for further investigation and application.
An In-depth Technical Guide to the Solubility Profile of 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of 1,4-Difluoro-5,8-dihydroxyanthraquinone in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from structurally analogous compounds, namely 1,4-dihydroxyanthraquinone (quinizarin) and 1,8-dihydroxyanthraquinone (danthron), and considers the physicochemical effects of fluorination.
Predicted Solubility Profile
This compound is a structurally complex molecule, and its solubility is governed by the interplay of its polar dihydroxyanthraquinone core and the influence of its fluorine substituents. The two hydroxyl groups are capable of forming hydrogen bonds, which generally promotes solubility in polar solvents.[1] Conversely, the large aromatic ring system is nonpolar and hydrophobic, which tends to decrease solubility in aqueous media.
The introduction of two fluorine atoms at the 1 and 4 positions is expected to modulate the solubility profile. Fluorine is the most electronegative element, and its presence can increase the polarity of the C-F bond.[2] However, highly fluorinated compounds can exhibit unique "fluorous" properties, leading to increased solubility in fluorinated solvents.[3] With only two fluorine atoms, this effect is likely to be minimal. The electron-withdrawing nature of fluorine can also influence the acidity of the hydroxyl protons, potentially affecting solubility in acidic and basic media.
Based on the solubility of related dihydroxyanthraquinones, this compound is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and sparingly soluble to insoluble in nonpolar solvents and water.
Data Presentation: Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on the known solubility of 1,4-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone.[1][4][5][6][7][8][9][10][11]
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Sparingly Soluble | The large hydrophobic anthraquinone backbone limits water solubility, despite the presence of two hydrogen-bonding hydroxyl groups.[7][8][9] |
| Methanol | Moderately Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the solute's hydroxyl groups.[1] | |
| Ethanol | Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger nonpolar alkyl chain may slightly reduce solubility compared to methanol.[1][6] | |
| Acetic Acid | Soluble | Dihydroxyanthraquinones are known to be soluble in hot glacial acetic acid, suggesting strong interactions.[5][7][9] | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its overall polarity is suitable for dissolving dihydroxyanthraquinones.[4][6] |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility.[4] | |
| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it a good solvent for polar organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful and highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited solubility in other solvents. | |
| Nonpolar | Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar dihydroxyanthraquinone structure, although some solubility of the parent compounds has been observed.[4][5] |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. | |
| Diethyl Ether | Sparingly Soluble | Diethyl ether has some polar character due to the ether oxygen but is generally considered a nonpolar solvent. Some solubility of dihydroxyanthraquinones has been reported.[5][6] | |
| Chloroform | Sparingly Soluble | While slightly polar, chloroform is not a strong hydrogen bond acceptor, and the solubility of similar compounds is limited.[6][7] | |
| Other | Aqueous NaOH (dilute) | Soluble | The acidic hydroxyl groups are expected to be deprotonated by a strong base, forming a more soluble salt.[5][6][7][9] |
| Concentrated H₂SO₄ | Soluble | Dihydroxyanthraquinones are known to dissolve in concentrated sulfuric acid, often with a color change, indicating a chemical interaction.[5][8] |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The thermodynamic equilibrium solubility shake-flask method is the gold standard for this purpose.[12][13]
Key Experiment: Determination of Thermodynamic Equilibrium Solubility via the Shake-Flask Method
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[13][14]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Logical Relationships in Solubility Prediction
Caption: Factors Influencing Predicted Solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]
- 9. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. scielo.br [scielo.br]
- 14. who.int [who.int]
A Technical Guide to 1,4-Difluoro-5,8-dihydroxyanthraquinone: Theoretical and Computed Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Difluoro-5,8-dihydroxyanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family, a class of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the theoretical and computed properties of this specific derivative. While experimental data for this compound is limited in publicly accessible literature, this document compiles available computed data and draws inferences from structurally related compounds to offer insights into its physicochemical characteristics, potential synthetic routes, and putative biological functions. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel anthraquinone derivatives.
Chemical and Physical Properties
This compound, with the molecular formula C₁₄H₆F₂O₄, possesses a molecular weight of 276.19 g/mol .[1] Its chemical structure consists of a central anthraquinone core substituted with two fluorine atoms at the 1 and 4 positions and two hydroxyl groups at the 5 and 8 positions. This substitution pattern is anticipated to significantly influence its electronic properties, solubility, and biological activity compared to its non-fluorinated parent compounds.
A summary of its computed physicochemical properties is presented in Table 1. These values, derived from computational models, provide a preliminary understanding of the molecule's behavior.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆F₂O₄ | [1] |
| Molecular Weight | 276.19 g/mol | [1] |
| Boiling Point | 502.8 °C at 760 mmHg | N/A |
| Density | 1.68 g/cm³ | N/A |
| Refractive Index | 1.684 | N/A |
| Appearance | Dark purple solid | N/A |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is described in the publication "The Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione and Ipso Substitutions of the Fluorides by Diamines Leading to 1,4-Bis-[(Aminoalkyl)Amino]-5,8-Dihydroxyanthracene-9,10-Diones". While the full text of this article is not widely available, it indicates the existence of established synthetic routes.
Generally, the synthesis of dihydroxyanthraquinones can be achieved through methods such as the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For halogenated derivatives, the introduction of fluorine atoms can be accomplished through various fluorination reactions on the anthraquinone core or by using fluorinated starting materials. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the anthraquinone core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups and the electron-donating effects of the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the carbons attached to fluorine and hydroxyl groups, and the remaining aromatic carbons. The ¹³C-¹⁹F coupling will be a key feature in identifying the fluorinated positions.
-
¹⁹F NMR: The fluorine NMR spectrum will provide direct evidence for the presence and chemical environment of the fluorine atoms.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching, aromatic C-H stretching, and C-F stretching vibrations.
-
UV-Vis: The UV-Vis absorption spectrum will likely exhibit multiple absorption bands in the ultraviolet and visible regions, characteristic of the extended π-conjugated system of the anthraquinone chromophore.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of anthraquinone derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of fluorine atoms can often enhance the metabolic stability and bioavailability of drug candidates.
Several studies on other anthraquinone derivatives suggest potential mechanisms of action that may be relevant for this compound. These include the modulation of key cellular signaling pathways.
Reactive Oxygen Species (ROS) and JNK Signaling Pathway
Some anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is a critical regulator of cell death and survival.
Caption: Potential modulation of the ROS/JNK signaling pathway by anthraquinone derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Certain anthraquinone derivatives have been reported to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[3]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by anthraquinone derivatives.
Conclusion and Future Directions
This compound represents an intriguing molecule for further investigation in the field of medicinal chemistry. The compiled computed data provides a solid foundation for initiating experimental studies. Future research should focus on obtaining the detailed synthetic protocol and performing comprehensive spectroscopic characterization to confirm its structure and purity. Subsequently, in vitro and in vivo studies are warranted to elucidate its biological activities and to explore its potential as a therapeutic agent, particularly in the context of cancer and infectious diseases. The investigation of its specific interactions with cellular signaling pathways will be crucial in understanding its mechanism of action and for guiding future drug development efforts.
References
The Therapeutic Potential of Fluorinated Anthraquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, often enhancing metabolic stability, bioavailability, and target affinity. Anthraquinones, a class of naturally occurring and synthetic compounds, have long been recognized for their diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The convergence of these two fields—fluorination chemistry and anthraquinone pharmacology—has given rise to a promising class of compounds: fluorinated anthraquinones. This technical guide provides an in-depth exploration of the potential therapeutic applications of these molecules, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Therapeutic Applications
Fluorinated anthraquinones have demonstrated potential across several key therapeutic areas. The introduction of fluorine atoms can significantly modulate the electronic properties and lipophilicity of the parent anthraquinone scaffold, leading to altered biological activity.
Anticancer Activity
Fluorination can enhance the cytotoxic effects of anthraquinones against various cancer cell lines. While extensive quantitative data for a wide range of fluorinated anthraquinones remains an area of active research, preliminary studies and data on related compounds suggest a promising avenue for anticancer drug development. For instance, trifluoromethyl substitution in other molecular scaffolds has been shown to enhance anticancer activity. While specific IC50 values for a broad panel of fluorinated anthraquinones are not yet widely available in consolidated form, the general anticancer potential of anthraquinones is well-documented[1].
Table 1: Cytotoxicity of Selected Anthraquinone Derivatives (Illustrative)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anthraquinone Analog 37 | DU-145 (Prostate) | 10.2 | [1] |
| Anthraquinone Analog 37 | HT-29 (Colon) | 8.5 | [1] |
| Anthraquinone Analog 38 | DU-145 (Prostate) | 11.5 | [1] |
| Anthraquinone Analog 38 | HT-29 (Colon) | 10.4 | [1] |
| Cationic Anthraquinone Analog | Melanoma | Low µM to nM | [2] |
| Cationic Anthraquinone Analog | Colon Cancer | Low µM to nM | [2] |
| 1,4-Dihydroxyanthraquinone Derivative A1 | HepG-2 (Liver) | 12.5 | [3] |
Note: This table is illustrative and primarily includes data for non-fluorinated or generally described anthraquinone derivatives to highlight the cytotoxic potential of the core scaffold. Further research is needed to populate this with a broader range of fluorinated analogs.
Antiviral Activity
The antiviral potential of anthraquinones has been recognized for some time, with studies demonstrating activity against a range of viruses[4]. Fluorination can enhance the ability of small molecules to penetrate viral envelopes or interact with viral enzymes. While specific EC50 values for a comprehensive set of fluorinated anthraquinones are still emerging, the general antiviral efficacy of the anthraquinone class is established[4]. For example, certain synthetic compounds have shown synergistic antiviral effects when combined with interferons[5].
Table 2: Antiviral Activity of Selected Anthraquinone and Related Compounds (Illustrative)
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Chloroquine | HCoV-229E | 4-fold higher than SARS-CoV-2 | [6] |
| Hydroxychloroquine | Coronaviruses | 0.12–12 | [6] |
| Hypericin | Various enveloped viruses | < 1 µg/mL | [4] |
Note: This table provides illustrative data for non-fluorinated anthraquinones and related compounds to indicate the antiviral potential of the general structural class. Dedicated studies on fluorinated anthraquinones are required to generate more specific data.
Anti-inflammatory Activity
Anthraquinones can modulate inflammatory pathways, and the introduction of fluorine may enhance these properties. Fluoroquinolones, a different class of fluorinated compounds, are known to reduce the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. This suggests that fluorinated compounds can indeed interact with and modulate inflammatory signaling cascades. The anti-inflammatory effects of some fluoroquinolones are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways[8][9].
Table 3: Anti-inflammatory Activity of Selected Fluoroquinolones (Illustrative of Fluorinated Compound Activity)
| Compound | Effect | Signaling Pathway Implicated | Reference |
| Ciprofloxacin | Reduced TNF-α, IL-1β, CXCL2/MIP-2a | NF-κB | [8] |
| Moxifloxacin | Inactivates MAP-kinase ERK1/2, p38, p65-NF-κB | MAPK, NF-κB | [8] |
| Levofloxacin | Inhibited IL-1β production | Not specified | [7] |
| Norfloxacin | Inhibited TNF-α, IL-1β, IL-6 production | Not specified | [7] |
Note: This table illustrates the anti-inflammatory potential of fluorinated compounds (fluoroquinolones) to highlight the potential mechanisms that may be relevant for fluorinated anthraquinones.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the advancement of research in this field. Below are representative methodologies for the synthesis and biological evaluation of fluorinated anthraquinones.
Synthesis of Fluorinated Anthraquinones
General Procedure for Synthesis of a Naphthoquinone-Fused Podophyllotoxin (Illustrative of complex synthesis involving fluorinated components):
A series of novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents can be synthesized via microwave-assisted multi-component reactions. For example, a reaction could involve 2-hydroxy-1,4-naphthoquinone, tetronic acid, a fluorinated arylaldehyde, and ammonium acetate in a suitable solvent under microwave irradiation[11]. The resulting products would then be purified by chromatographic methods and characterized by spectroscopic analysis[11].
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated anthraquinone derivatives and incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.
Protocol:
-
Cell Preparation: Seed host cells (e.g., Vero cells) in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the fluorinated anthraquinone to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).
-
Staining: Stain the cells with a dye such as crystal violet to visualize the viable cells.
-
Quantification: Quantify the CPE reduction by measuring the absorbance.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral CPE.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated anthraquinone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of fluorinated anthraquinones are mediated through their interaction with various cellular signaling pathways. While the specific effects of fluorine substitution are still being elucidated, the known mechanisms of anthraquinones provide a strong foundation for understanding their activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Flavonoids, for example, are known to inhibit NF-κB signaling[12][13]. Given that fluoroquinolones also impact this pathway, it is plausible that fluorinated anthraquinones could act as potent NF-κB inhibitors.
Caption: Inhibition of the NF-κB signaling pathway by fluorinated anthraquinones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It is a common target for anticancer and anti-inflammatory drugs. Some fluoroquinolones have been shown to inactivate components of the MAPK pathway, such as ERK1/2 and p38[8].
Caption: Potential inhibition of the MAPK signaling pathway by fluorinated anthraquinones.
Experimental Workflow for Drug Screening
A typical workflow for the initial screening and evaluation of fluorinated anthraquinones is depicted below. This process involves synthesis, in vitro screening for activity and toxicity, and subsequent mechanistic studies.
Caption: A generalized experimental workflow for the discovery of therapeutic fluorinated anthraquinones.
Conclusion and Future Directions
Fluorinated anthraquinones represent a promising class of compounds with significant therapeutic potential. The incorporation of fluorine can enhance the inherent biological activities of the anthraquinone scaffold, leading to improved efficacy in anticancer, antiviral, and anti-inflammatory applications. However, the field is still in its early stages, and further research is required to fully realize this potential.
Future efforts should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader and more diverse library of fluorinated anthraquinones are needed to establish clear structure-activity relationships.
-
Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, such as IC50 and EC50 values, for a wide range of fluorinated anthraquinones against various targets.
-
Mechanistic Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by fluorinated anthraquinones will be crucial for rational drug design and optimization.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening will require validation in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational overview of the current landscape and future potential of fluorinated anthraquinones in therapeutics. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists will be essential to unlock the full therapeutic promise of this exciting class of molecules.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism between anti-rhinovirus antivirals: various human interferons and a number of synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro effects of fluoroquinolones on lipopolysaccharide-induced pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
The Enigmatic 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-5,8-dihydroxyanthraquinone is a fluorinated derivative of the well-known anthraquinone core structure. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and altered binding affinities to biological targets. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, background, and what is known about its characteristics.
Core Compound Details
A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that detailed experimental data, such as a specific melting point, remains to be fully characterized in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 131401-54-2 | Commercially available |
| Molecular Formula | C₁₄H₆F₂O₄ | Calculated |
| Molecular Weight | 276.19 g/mol | Calculated |
| Appearance | Not specified in available literature | - |
| Melting Point | Not available | - |
| Boiling Point | 502.8 °C (predicted) | - |
| Density | 1.7 g/cm³ (predicted) | - |
Discovery and Background
The parent compound, 1,4-dihydroxyanthraquinone (quinizarin), and its derivatives have been extensively studied for their therapeutic potential, particularly as anticancer agents. The mechanism of action for many anthraquinones involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. The introduction of fluorine atoms at the 1 and 4 positions of the 5,8-dihydroxyanthraquinone scaffold would be a logical step in drug discovery to potentially enhance the potency, selectivity, or pharmacokinetic profile of the parent molecule.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of structurally related dihydroxyanthraquinones typically involves a Friedel-Crafts acylation reaction between a substituted phthalic anhydride and a corresponding hydroquinone, followed by cyclization.
For the synthesis of this compound, a plausible synthetic route could involve the reaction of a difluorophthalic anhydride derivative with 1,4-hydroquinone in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization. The general workflow for such a synthesis is depicted in the following diagram.
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. However, based on the known activities of other dihydroxyanthraquinone derivatives, it is plausible that this compound could exhibit anticancer properties.
Many anthraquinones exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The potential signaling pathway that could be modulated by an active this compound is the topoisomerase II-mediated DNA damage response pathway.
Caption: A hypothetical signaling pathway for anthraquinone-induced apoptosis.
Conclusion and Future Directions
This compound remains a compound of significant interest due to its potential as a therapeutic agent, likely in the realm of oncology. However, the current body of public-domain scientific literature lacks detailed information on its synthesis, characterization, and biological activity. Further research is imperative to elucidate the properties of this molecule. Key future directions should include:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Thorough characterization of the compound using modern analytical techniques, including NMR, IR, and mass spectrometry.
-
Comprehensive evaluation of its biological activity against a panel of cancer cell lines.
-
Mechanistic studies to identify its molecular targets and delineate the signaling pathways it modulates.
Such studies will be crucial in determining the true potential of this compound as a lead compound for the development of novel therapeutics.
In-Depth Technical Guide on 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a pivotal intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, properties, synthesis, and its significant role in the development of anticancer agents.
Chemical Identity and Synonyms
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone class. Its structure features a central anthracene core with two hydroxyl groups at the 5 and 8 positions and two fluorine atoms at the 1 and 4 positions, which are crucial for its subsequent chemical reactivity.
Common Synonyms:
-
1,4-Difluoro-5,8-dihydroxyanthraquinone
-
5,8-Dihydroxy-1,4-difluoroanthraquinone
Key Identifiers:
Physicochemical and Spectroscopic Data
Precise experimental data for 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is not extensively reported in publicly available literature, primarily due to its nature as a reactive intermediate. However, based on its chemical structure and data from closely related analogues, the following properties can be inferred. It is characterized as a dark purple solid.[2] The presence of fluorine atoms enhances the compound's stability and modifies its electronic properties, making it a person of interest in materials science and organic electronics.[3] The hydroxyl groups contribute to its solubility in polar solvents and its reactivity.[3]
Table 1: Physicochemical Properties of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆F₂O₄ | [1] |
| Molecular Weight | 276.19 g/mol | [1] |
| Appearance | Dark purple solid | [2] |
| Solubility | Soluble in Chloroform | [2] |
| Boiling Point | 502.841°C at 760 mmHg (Predicted) | [2] |
| Flash Point | 257.909°C (Predicted) | [2] |
| Density | 1.681 g/cm³ (Predicted) | [2] |
Spectroscopic Data:
Synthesis and Experimental Protocols
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is primarily synthesized as a precursor for more complex molecules. While specific, detailed, step-by-step protocols for its synthesis are not extensively published, the general synthetic routes to dihydroxyanthraquinones can be adapted. One common method involves the reaction of phthalic anhydride derivatives with hydroquinone derivatives.
General Synthetic Approach:
The synthesis of dihydroxyanthraquinones often involves the condensation of a phthalic anhydride with a hydroquinone in the presence of a dehydrating agent like sulfuric acid or in a high-boiling solvent. For the target molecule, a difluorinated phthalic anhydride or a related precursor would be required.
Experimental Protocol for a Related Dihydroxyanthraquinone (Illustrative):
The following is an illustrative protocol for the synthesis of 1,4-dihydroxyanthraquinone, which can be conceptually adapted for the synthesis of the fluoro-derivative.
Reaction: Phthalic Anhydride + Hydroquinone → 1,4-Dihydroxyanthraquinone
Procedure:
-
To a mixture of phthalic anhydride (1 equivalent) and hydroquinone (1-1.2 equivalents), add concentrated sulfuric acid.
-
The reaction mixture is heated, often to temperatures ranging from 150-200°C, for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully poured into ice water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water to remove excess acid, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like acetic acid or ethanol.
Role in Drug Development: A Precursor to Anticancer Agents
The primary significance of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione lies in its role as a key building block for the synthesis of mitoxantrone and its analogues, which are potent antineoplastic agents.[4] The fluorine atoms at the 1 and 4 positions are excellent leaving groups for nucleophilic aromatic substitution (ipso-substitution).
Experimental Protocol: Synthesis of Mitoxantrone Analogues
The synthesis of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones is a well-established application of the title compound.
Reaction: 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione + 2 R-NH₂ → 1,4-bis(R-amino)-5,8-dihydroxyanthracene-9,10-dione + 2 HF
Procedure for Symmetrical Diamine Substitution:
-
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is dissolved in a suitable solvent such as pyridine.[4]
-
An excess of the desired diamine is added to the solution.[4]
-
The reaction mixture is stirred at room temperature or with gentle heating.[4]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired 1,4-bis(substituted-amino)-5,8-dihydroxyanthracene-9,10-dione.
Mandatory Visualizations
As a synthetic intermediate, 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is not known to directly participate in biological signaling pathways. Its importance is in its synthetic utility. The following diagrams illustrate the logical workflow of its application in the synthesis of potential anticancer agents.
Synthetic workflow from the core compound to its application.
Logical relationship of symmetric vs. asymmetric synthesis.
Conclusion
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is a crucial, albeit under-documented, chemical intermediate. Its value to the pharmaceutical industry, particularly in the realm of oncology, is significant due to its role as a versatile precursor for a range of potent anticancer compounds. The reactivity of its fluorine substituents allows for the straightforward introduction of various side chains, enabling the generation of libraries of potential drug candidates. Further research into optimizing its synthesis and exploring its reactivity with a broader range of nucleophiles could lead to the discovery of novel therapeutics with improved efficacy and reduced side effects. This guide serves as a foundational resource for researchers and professionals engaged in the design and synthesis of next-generation anthraquinone-based drugs.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1,4-Difluoro-5,8-dihydroxyanthraquinone as a Key Intermediate in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 1,4-Difluoro-5,8-dihydroxyanthraquinone as a versatile intermediate in the synthesis of potent anticancer agents, specifically focusing on novel 1,4-disubstituted aminoanthraquinones. The fluorinated nature of this starting material allows for facile sequential nucleophilic aromatic substitution, enabling the creation of nonsymmetrical anthraquinone derivatives with significant therapeutic potential.
Introduction
This compound is an organic compound that serves as a crucial building block in the development of therapeutic anthraquinones.[1] Its chemical structure, featuring two reactive fluorine atoms at the 1 and 4 positions, makes it an ideal starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing properties of the anthraquinone core activate the C-F bonds towards nucleophilic substitution, allowing for the introduction of various functional groups, particularly aminoalkylamino side chains. This has been effectively demonstrated in the synthesis of novel aminoanthraquinones that exhibit potent activity against cancer cells, including those resistant to conventional chemotherapies like cisplatin.[2]
The resulting 1,4-disubstituted aminoanthraquinones have been shown to act as topoisomerase II inhibitors.[2][3] By interfering with this critical enzyme involved in DNA replication and repair, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Key Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
The primary application of this compound in drug synthesis is through a sequential nucleophilic aromatic substitution (SNAr) reaction. The two fluorine atoms can be displaced by different nucleophiles in a stepwise manner, allowing for the synthesis of nonsymmetrical derivatives. A general workflow is outlined below.
Caption: General workflow for the synthesis of nonsymmetrical 1,4-disubstituted aminoanthraquinones.
Experimental Protocols
The following protocols are based on the successful synthesis of potent aminoanthraquinone derivatives as described in the scientific literature.[2]
Protocol 1: Synthesis of the Monosubstituted Intermediate (Compound 6)
This protocol describes the synthesis of 1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione.
Materials:
-
This compound
-
N,N-dimethylethylenediamine
-
Pyridine
-
Methanol (CH3OH)
-
Dichloromethane (CH2Cl2)
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.50 g, 1.812 mmol) in pyridine (3 mL).
-
Add N,N-dimethylethylenediamine (0.16 g, 1.812 mmol) to the solution.
-
Stir the reaction mixture at room temperature (22°C) for 24 hours.
-
Quench the reaction by pouring the mixture into cold brine (50 mL).
-
Allow the mixture to stand for 3 hours to facilitate precipitation.
-
Isolate the crude product by filtration.
-
Purify the crude product using flash chromatography with a gradient elution from 1% to 5% methanol in dichloromethane.
-
The final product is obtained as a purple powder.
Protocol 2: Synthesis of the Final Nonsymmetrical Product (Compound 7)
This protocol details the synthesis of 1-[(2-Dimethylamino)ethylamino]-4-[2-(piperidin-1-yl)ethylamino]-5,8-dihydroxyanthracene-9,10-dione.
Materials:
-
1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione (Compound 6 from Protocol 1)
-
1-(2-aminoethyl)piperidine
-
Pyridine
-
Methanol (CH3OH)
-
Dichloromethane (CH2Cl2)
-
Ammonia (NH3)
-
Brine
Procedure:
-
In a reaction vessel, combine the monosubstituted intermediate (62 mg, 0.18 mmol) and 1-(2-aminoethyl)piperidine (250 mg, 1.953 mmol).
-
Add pyridine (2 mL) and stir the mixture at 90°C for 1 hour.
-
Cool the reaction mixture and add it to ice-cold brine.
-
Store the mixture at 4°C overnight to allow for precipitation.
-
Isolate the precipitated solid by filtration and lyophilize.
-
Purify the product by flash chromatography, initially eluting with CH2Cl2/CH3OH (95:5) to remove nonpolar impurities.
-
Gradually increase the polarity of the eluent to CH2Cl2/CH3OH:NH3 (93.5:6:0.5) to elute the final product.
-
The final product is obtained as a dark blue powder.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of the intermediate and a final product example.
| Compound Name | Starting Material | Reagents | Solvent | Temp. | Time | Yield |
| 1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione | This compound | N,N-dimethylethylenediamine | Pyridine | 22°C | 24 h | 38% |
| 1-[(2-Dimethylamino)ethylamino]-4-[2-(piperidin-1-yl)ethylamino]-5,8-dihydroxyanthracene-9,10-dione | 1-[2-(Dimethylamino)ethylamino]-4-fluoro... | 1-(2-aminoethyl)piperidine | Pyridine | 90°C | 1 h | 65% |
Mechanism of Action: Topoisomerase II Inhibition
The synthesized aminoanthraquinones exert their anticancer effects by targeting DNA topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. The planar anthraquinone core intercalates into the DNA, while the side chains are thought to interact with the enzyme, stabilizing the DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
References
Application Notes and Protocols for the Synthesis of Anthraquinone Derivatives from 1,4-Difluoro-5,8-dihydroxyanthraquinone
Introduction
1,4-Difluoro-5,8-dihydroxyanthraquinone, also known as 1,4-difluoroquinizarin, is a key intermediate in the synthesis of a variety of therapeutic and functionalized anthraquinone derivatives.[1] This dark purple solid organic compound serves as a versatile scaffold for developing novel compounds with applications in pharmaceuticals and chemical synthesis.[1] Its chemical structure features two reactive fluorine atoms activated towards nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. This document provides detailed experimental protocols for the synthesis of aminoanthraquinone derivatives from this precursor, targeting researchers in chemistry, materials science, and drug development.
General Reaction Principle: Nucleophilic Aromatic Substitution
The primary synthetic route for derivatizing this compound involves the nucleophilic aromatic substitution (SNAr) of its fluorine atoms. The electron-withdrawing nature of the anthraquinone core activates the C-F bonds, facilitating their displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is often carried out in a suitable solvent and may be facilitated by a base to deprotonate the incoming nucleophile.
Experimental Protocols
This section details the protocol for a representative synthesis of a 1,4-bis(alkylamino)-5,8-dihydroxyanthraquinone derivative.
Protocol 1: Synthesis of 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthraquinone
This protocol is based on the general principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds.
Materials and Reagents:
-
N,N-Dimethylethylenediamine (C₄H₁₂N₂, MW: 88.15 g/mol )
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (3.62 mmol) of this compound in 40 mL of anhydrous DMF.
-
To this solution, add 1.0 mL (7.24 mmol, 2.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
-
Add 0.82 mL (7.60 mmol, 2.1 equivalents) of N,N-Dimethylethylenediamine.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 80-90 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water, leading to the precipitation of the crude product.
-
Filter the precipitate using a Buchner funnel and wash the solid with deionized water (3 x 50 mL).
-
Alternatively, the product can be extracted from the aqueous mixture using dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic extracts in a separatory funnel and wash with saturated NaHCO₃ solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthraquinone as a dark-colored solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of amino-substituted anthraquinone derivatives. Yields and reaction times are indicative and may vary based on the specific nucleophile and reaction conditions.
| Derivative Name | Nucleophile | Reaction Time (h) | Yield (%) | Appearance | Key Analytical Data (Expected) |
| 1,4-bis(butylamino)-5,8-dihydroxyanthraquinone | n-Butylamine | 18 | 75-85 | Dark blue solid | ¹H NMR: Broad singlet ~δ 10.7 ppm (chelated N-H) |
| 1,4-bis(benzylamino)-5,8-dihydroxyanthraquinone | Benzylamine | 24 | 70-80 | Dark purple solid | MS (ESI+): [M+H]⁺ corresponding to C₂₈H₂₂N₂O₄ |
| 1,4-bis((2-hydroxyethyl)amino)-5,8-dihydroxyanthraquinone | Ethanolamine | 12 | 80-90 | Dark green solid | IR (KBr): Broad peak ~3400 cm⁻¹ (O-H stretch) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of anthraquinone derivatives.
General Synthesis Pathway
Caption: General reaction scheme for derivatization.
References
Application Notes and Protocols for 1,4-Difluoro-5,8-dihydroxyanthraquinone in Anticancer Agent Development: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the current date, a comprehensive review of scientific literature reveals a significant lack of specific data on the applications of 1,4-Difluoro-5,8-dihydroxyanthraquinone in the development of anticancer agents. While the broader class of anthraquinones has been a subject of interest in cancer research, specific studies detailing the cytotoxic activity, mechanism of action, and relevant signaling pathways for this particular fluorinated derivative are not publicly available.
This document aims to provide a framework for potential future investigations by outlining the general approaches and methodologies used for evaluating similar compounds, based on the research conducted on other anthraquinone derivatives. The protocols and conceptual pathways described herein are therefore illustrative and should be adapted and validated specifically for this compound.
Introduction to Anthraquinones as Anticancer Agents
Anthraquinones are a large class of aromatic compounds based on the anthracene skeleton. Many natural and synthetic anthraquinone derivatives have demonstrated a wide range of biological activities, including potent anticancer properties. Their mechanisms of action are diverse and can include:
-
DNA Intercalation and Topoisomerase Inhibition: Many anthracyclines, a subclass of anthraquinones, exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and damage cancer cells.
-
Inhibition of Signaling Pathways: Various anthraquinone derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK pathways.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which may enhance their therapeutic potential. Therefore, this compound represents a compound of interest for anticancer research, although specific data is currently lacking.
Hypothetical Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other anthraquinones, the following signaling pathways could be hypothetically modulated by this compound. These diagrams are conceptual and require experimental validation.
Caption: Hypothetical mechanisms of action for an anthraquinone derivative.
Proposed Experimental Protocols for Evaluation
The following are standard experimental protocols that would be necessary to elucidate the anticancer potential of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assays
Objective: To determine if the compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A generalized experimental workflow for in vitro evaluation.
Quantitative Data Summary (Illustrative)
As no experimental data is available for this compound, the following table is a template to be populated with future experimental findings.
| Cell Line | Compound | IC50 (µM) after 48h | % Apoptosis at IC50 (24h) | Cell Cycle Arrest Phase |
| MCF-7 | This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | Reference value | Reference value | Reference value | |
| A549 | This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | Reference value | Reference value | Reference value | |
| HCT116 | This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | Reference value | Reference value | Reference value | |
| MCF-10A | This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | Reference value | Reference value | Reference value |
Conclusion and Future Directions
While this compound is a structurally intriguing molecule with potential for anticancer activity based on the broader class of anthraquinones, there is a clear need for foundational research. Future studies should focus on synthesizing and characterizing this compound, followed by a systematic evaluation of its cytotoxic effects against a panel of cancer cell lines. Subsequent research should aim to elucidate its mechanism of action, including its effects on DNA, key cellular enzymes, and critical signaling pathways. These initial in vitro studies will be crucial in determining whether this compound warrants further investigation as a potential anticancer agent. Researchers are encouraged to use the outlined protocols as a starting point for their investigations.
Application Notes and Protocols for the Laboratory Synthesis of 1,4-Bis-Substituted-5,8-Dihydroxyanthracene-9,10-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-bis-substituted-5,8-dihydroxyanthracene-9,10-diones, a class of compounds with significant interest in medicinal chemistry, particularly as analogs of potent antitumor agents like mitoxantrone. The protocols outlined below are based on established synthetic strategies reported in the scientific literature.
Introduction
1,4-Bis-substituted-5,8-dihydroxyanthracene-9,10-diones, also known as 1,4-bis-substituted quinizarins, are a versatile class of molecules. The core structure, 1,4-dihydroxyanthracene-9,10-dione (quinizarin), can be functionalized at the 1 and 4 positions with a variety of substituents, most notably aminoalkylamino side chains, which have been shown to impart significant biological activity, including antitumor properties. The synthesis of these compounds is of great interest for the development of new therapeutic agents.
The primary synthetic routes involve either the direct substitution of functional groups on a pre-formed quinizarin scaffold or the construction of the substituted anthraquinone ring system from acyclic precursors. A key intermediate in many of these syntheses is 1,4-dihydroxyanthraquinone (quinizarin) itself, which can be prepared from phthalic anhydride and p-chlorophenol.[1][2][3]
Synthetic Strategies
Two primary strategies for the synthesis of the target compounds are detailed below:
-
Nucleophilic Aromatic Substitution on a Dihalo-dihydroxyanthracene-9,10-dione Precursor: This method involves the displacement of halogen atoms, typically fluorine, from the 1 and 4 positions of the 5,8-dihydroxyanthracene-9,10-dione core by nucleophiles such as amines. This approach is particularly useful for creating symmetrically and unsymmetrically substituted amino derivatives.[4][5][6]
-
Direct Amination of 1,4-Dihydroxyanthracene-9,10-dione (Quinizarin): This approach involves the reaction of quinizarin with amines, often in the presence of a catalyst such as boric acid.[7] This method can be cost-effective but may require more stringent control of reaction conditions to achieve selective substitution. The reaction often proceeds through the leuco form of quinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone).
Experimental Protocols
Protocol 1: Synthesis of Symmetrically Substituted 1,4-Bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones via Ipso-Substitution
This protocol is based on the displacement of fluoride ions from 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione.[5][6]
Step 1: Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione
The synthesis of the starting material, 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione, is a critical first step and can be achieved through multiple synthetic pathways, often starting from commercially available materials.
Step 2: Ipso-Bis-Displacement of Fluoride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione in a suitable solvent such as pyridine.
-
Addition of Amine: Add an excess of the desired diamine or monoamine to the reaction mixture. The use of excess amine drives the reaction to completion for the symmetrically substituted product.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the pure, symmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-dione.
Protocol 2: Synthesis of Unsymmetrically Substituted 1,4-Bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones
This protocol allows for the introduction of two different substituents at the 1 and 4 positions.[5]
Step 1: Ipso-Mono-Displacement of Fluoride
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione in pyridine.
-
Controlled Addition of Amine: Carefully add less than one molar equivalent of the first diamine or monoamine to the solution. This stoichiometric control favors the formation of the mono-substituted product.
-
Reaction Monitoring and Isolation: Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-substituted product is the major component, quench the reaction and isolate the intermediate. Purification is typically achieved by column chromatography.
Step 2: Second Displacement Reaction
-
Reaction Setup: Dissolve the isolated mono-substituted intermediate in pyridine.
-
Addition of the Second Amine: Add an excess of the second, different diamine or monoamine to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature until completion, as monitored by TLC. The final unsymmetrically substituted product is then purified by column chromatography.
Protocol 3: Direct Amination of 1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)
This protocol describes the synthesis of 1,4-bis-substituted derivatives directly from quinizarin.[7]
-
Reaction Mixture Preparation: In a reaction vessel under a nitrogen atmosphere, combine 1,4-dihydroxyanthracene-9,10-dione (quinizarin), its leuco form (2,3-dihydro-1,4-dihydroxyanthracene-9,10-dione), the desired amine, and a boric ester (e.g., trimethyl borate or triethyl borate). The reaction can also be catalyzed by boric acid.
-
Heating and Reaction: Heat the stirred mixture. The temperature can range from 40 to 140 °C. During the reaction, the alcohol released from the boric ester can be distilled off.
-
Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After cooling, the reaction mixture is typically treated with an aqueous base (e.g., KOH) and air is bubbled through the solution to oxidize any remaining leuco form. The product is then isolated by filtration and can be further purified by recrystallization or chromatography.
Data Presentation
The following table summarizes the general reaction conditions and expected outcomes for the synthesis of 1,4-bis-substituted-5,8-dihydroxyanthracene-9,10-diones.
| Synthetic Method | Starting Material | Key Reagents | Typical Solvent | Temperature | Substitution Pattern | Reference |
| Ipso-Substitution | 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione | Excess diamine/monoamine | Pyridine | Room Temperature | Symmetrical | [5] |
| Stepwise Ipso-Substitution | 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione | < 1 eq. of first amine, then excess of second amine | Pyridine | Room Temperature | Unsymmetrical | [5] |
| Direct Amination | 1,4-Dihydroxyanthracene-9,10-dione (Quinizarin) | Amine, Boric ester/Boric acid | Amine (as solvent) or high-boiling solvent | 40-140 °C | Symmetrical | [7] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US20080139830A1 - Preparation of substituted aminoanthraquinones - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,4-Difluoro-5,8-dihydroxyanthraquinone. The following methods are based on established techniques for analogous compounds, including dihydroxyanthraquinone derivatives and other fluorinated aromatic compounds, providing a robust framework for purity determination, identification, and physicochemical profiling.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 131401-54-2[1][2][3][4] |
| Molecular Formula | C₁₄H₆F₂O₄[1][3][4] |
| Molecular Weight | 276.19 g/mol [1][3][4] |
| Chemical Structure |
Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for its separation from potential impurities. Gas chromatography may also be applicable, but care must be taken due to the potential for reactivity of fluorinated compounds with the column stationary phase at high temperatures.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for similar halogenated dihydroxyanthraquinones.[5]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid. For Mass Spectrometry detection, formic acid is a suitable modifier.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on UV-Vis spectral data (see section 4), a wavelength in the visible region (e.g., 450-550 nm) is likely to be appropriate for selective detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific column and gradient, but expected to be in the range of 5-15 minutes. |
| Purity (%) | > 98% (typical for analytical standard) |
Logical Workflow for HPLC Method Development
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms in the molecule. The following are predicted chemical shifts based on analogous compounds.[6][7][8]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dihydroxyanthraquinones due to its good solubilizing power.[9]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR.
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~12-13 | s (OH) |
| ~7.5-8.0 | m (aromatic CH) | |
| ¹³C | ~180-190 | C=O |
| ~150-160 | C-F, C-OH | |
| ~110-140 | Aromatic C | |
| ¹⁹F | Dependent on the reference standard, but expected to be in the typical range for aromatic C-F bonds. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS analysis of such compounds.[10] For GC-MS, electron ionization (EI) could be used, though derivatization might be necessary.
-
Mode: Negative ion mode is often effective for phenolic compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| [M-H]⁻ (Monoisotopic) | 275.0188 m/z |
| [M]⁺ (Monoisotopic) | 276.0266 m/z |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The absorption maxima of dihydroxyanthraquinones are known to be solvent-dependent (solvatochromism).[11][12][13][14]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol, methanol, or acetonitrile.
-
Concentration: Prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Scan Range: 200-800 nm.
Data Presentation: Expected UV-Vis Absorption Maxima
| Solvent | Expected λ_max (nm) |
| Ethanol | ~250-280 nm and ~450-550 nm |
| Acetonitrile | ~250-280 nm and ~450-550 nm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[15][16][17][18][19]
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[19]
-
-
Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3500 | O-H stretching (hydroxyl groups) |
| ~1620-1680 | C=O stretching (quinone carbonyls) |
| ~1580-1600 | C=C stretching (aromatic ring) |
| ~1200-1300 | C-O stretching (hydroxyl groups) |
| ~1100-1200 | C-F stretching |
Workflow for Spectroscopic Characterization
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point and decomposition temperature.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
TGA Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Data Presentation: Expected Thermal Properties
| Parameter | Expected Observation |
| Melting Point (T_m) from DSC | A sharp endothermic peak. |
| Decomposition Temperature (T_d) from TGA | A significant weight loss step. |
Logical Relationship of Analytical Methods
References
- 1. This compound | 131401-54-2 [m.chemicalbook.com]
- 2. This compound | 131401-54-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 1,4-Dichloro-5,8-dihydroxyanthraquinone | SIELC Technologies [sielc.com]
- 6. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]
- 7. 1,8-Dihydroxyanthraquinone(117-10-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documentsdelivered.com [documentsdelivered.com]
- 14. researchgate.net [researchgate.net]
- 15. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. scienceijsar.com [scienceijsar.com]
- 18. shimadzu.com [shimadzu.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions on 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 1,4-Difluoro-5,8-dihydroxyanthraquinone. This compound is a key intermediate in the synthesis of various biologically active molecules, including analogues of the anticancer drug mitoxantrone. The high reactivity of the fluorine atoms at the 1 and 4 positions, activated by the adjacent carbonyl groups, allows for facile displacement by a variety of nucleophiles.
Introduction
This compound is a versatile building block for the synthesis of a diverse range of substituted anthraquinone derivatives. The electron-withdrawing nature of the anthraquinone core, coupled with the excellent leaving group ability of fluoride, facilitates nucleophilic aromatic substitution reactions under relatively mild conditions. These reactions are pivotal for introducing amine, thiol, and oxygen-based functionalities, leading to compounds with potential therapeutic applications. The 5,8-dihydroxy groups are crucial for the biological activity of many resulting molecules, often by enabling intercalation into DNA.
This document outlines the synthetic strategies for both symmetrical and unsymmetrical disubstitution on the this compound scaffold, providing detailed experimental protocols and expected outcomes.
Reaction Workflow
The general workflow for the nucleophilic substitution on this compound involves the reaction of the substrate with a chosen nucleophile, often in a suitable solvent and at a controlled temperature. The stoichiometry of the nucleophile is a critical factor in determining whether mono- or di-substitution occurs.
Caption: General workflow for nucleophilic substitution reactions.
Data Presentation
The following tables summarize the expected products and yields for representative nucleophilic substitution reactions on this compound based on literature precedents.[1]
Table 1: Symmetrical Di-substitution with Amines
| Nucleophile (Excess) | Product | Solvent | Temp. | Yield |
| Ethylenediamine | 1,4-Bis[(2-aminoethyl)amino]-5,8-dihydroxyanthraquinone | Pyridine | RT | Good |
| N,N-Dimethylethylenediamine | 1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthraquinone | Pyridine | RT | Good |
| Propylamine | 1,4-Bis(propylamino)-5,8-dihydroxyanthraquinone | Pyridine | RT | Good |
Table 2: Mono-substitution with Amines
| Nucleophile (< 1 eq.) | Product | Solvent | Temp. | Yield |
| Ethylenediamine | 1-[(2-Aminoethyl)amino]-4-fluoro-5,8-dihydroxyanthraquinone | Pyridine | RT | Moderate |
| N,N-Dimethylethylenediamine | 1-[[2-(Dimethylamino)ethyl]amino]-4-fluoro-5,8-dihydroxyanthraquinone | Pyridine | RT | Moderate |
| Propylamine | 1-(Propylamino)-4-fluoro-5,8-dihydroxyanthraquinone | Pyridine | RT | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Symmetrically Substituted 1,4-Bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones
This protocol describes the ipso bis-displacement of fluoride from 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione.[1]
Materials:
-
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione
-
Diamine or Monoamine (e.g., N,N-dimethylethylenediamine)
-
Pyridine (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione in anhydrous pyridine.
-
To this solution, add an excess (typically 2.5-3.0 equivalents) of the desired amine nucleophile dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Unsymmetrically Substituted 1-[(Aminoalkyl)amino]-4-fluoro-5,8-dihydroxyanthracene-9,10-diones
This protocol outlines the selective mono-displacement of a single fluoride atom.[1]
Materials:
-
1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione
-
Diamine or Monoamine (e.g., ethylenediamine)
-
Pyridine (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione in anhydrous pyridine in a round-bottom flask.
-
Slowly add a solution of less than 1.0 molar equivalent (typically 0.9 equivalents) of the amine nucleophile in pyridine to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC to maximize the formation of the mono-substituted product and minimize the di-substituted byproduct.
-
Work-up the reaction as described in Protocol 1.
-
Purification is crucial to separate the mono-substituted product from the di-substituted product and unreacted starting material. This is typically achieved by careful column chromatography.
Protocol 3: Synthesis of Unsymmetrically Substituted 1,4-Bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones
This protocol describes the synthesis of unsymmetrical products by a two-step process.[1]
Materials:
-
1-[(Aminoalkyl)amino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione (from Protocol 2)
-
A different Diamine or Monoamine
-
Pyridine (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the mono-substituted product from Protocol 2 in anhydrous pyridine.
-
Add an excess of a different amine nucleophile to the solution.
-
Stir the reaction at room temperature until the starting mono-substituted compound is consumed (monitored by TLC).
-
Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the unsymmetrically substituted product.
Signaling Pathway and Logical Relationships
The following diagram illustrates the synthetic pathway from the starting material to both symmetrically and unsymmetrically substituted products.
Caption: Synthetic routes to substituted anthraquinones.
Conclusion
The nucleophilic aromatic substitution reactions on this compound provide a robust and versatile platform for the synthesis of a wide array of substituted anthraquinone derivatives. By carefully controlling the stoichiometry of the nucleophile, chemists can selectively synthesize either mono- or di-substituted products, including unsymmetrical analogues. The mild reaction conditions and the high reactivity of the substrate make these protocols highly valuable for the development of new chemical entities in medicinal chemistry and materials science. The resulting amino-substituted 5,8-dihydroxyanthraquinones are of particular interest due to their structural similarity to potent anti-cancer agents.
References
Application Notes and Protocols: 1,4-Difluoro-5,8-dihydroxyanthraquinone in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-5,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. While its direct application in proteomics is an emerging area of investigation, its structural similarity to other bioactive quinones and anthracycline anticancer agents suggests significant potential for proteomics-based research. Anthraquinone derivatives have been noted for their interaction with key cellular proteins and their ability to modulate signaling pathways, making this compound a person of interest for chemical proteomics applications aimed at target discovery and mechanism of action studies.
These application notes provide a hypothetical framework for utilizing this compound as a chemical probe to identify its cellular protein targets. The protocols and data presented are intended as a guide for research and development purposes, based on established chemical proteomics workflows.
Hypothetical Application: Identification of Cellular Protein Targets via Chemical Proteomics
The primary application explored here is the use of this compound as a molecular probe to identify its protein binding partners within a cellular context. This is achieved by immobilizing a derivatized version of the compound on a solid support to "fish" for interacting proteins from a cell lysate. The captured proteins are subsequently identified and quantified using mass spectrometry-based proteomics.
Experimental Workflow
The overall experimental workflow for this application is depicted below. This process involves the synthesis of a chemical probe, affinity purification of target proteins, and their subsequent identification by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Derivatized this compound Probe
This protocol describes a hypothetical method to synthesize a biotinylated derivative of this compound for use as a chemical probe.
Materials:
-
This compound
-
6-aminohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-NHS
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Carboxylic Acid Functionalization: React this compound with 6-aminohexanoic acid in the presence of a suitable base to displace one of the fluoride atoms, introducing a carboxylic acid-terminated linker.
-
NHS Ester Activation: Activate the terminal carboxylic acid of the functionalized anthraquinone using DCC and NHS in anhydrous DMF to form an NHS ester.
-
Biotinylation: React the NHS-activated anthraquinone derivative with Biotin-NHS to yield the final biotinylated probe.
-
Purification: Purify the final product using column chromatography (e.g., silica gel) to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the biotinylated probe using techniques such as NMR and mass spectrometry.
Protocol 2: Affinity Purification of Target Proteins
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Human cancer cell line (e.g., HeLa or A549)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse the cells on ice using lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Probe Immobilization: Incubate the streptavidin beads with the biotinylated probe to immobilize the probe. Wash the beads to remove any unbound probe.
-
Affinity Pulldown: Incubate the cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using the elution buffer.
-
Sample Preparation for Mass Spectrometry: Neutralize the eluate if necessary. The eluted proteins are now ready for downstream processing for mass spectrometry analysis (Protocol 3).
Protocol 3: Sample Preparation and LC-MS/MS Analysis
Materials:
-
Eluted protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with IAA.
-
In-solution or On-bead Digestion: Add trypsin to the protein sample and incubate overnight at 37°C to digest the proteins into peptides.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a human protein database to identify the proteins. Perform label-free quantification to determine the relative enrichment of proteins in the probe pulldown compared to a control (e.g., beads without the probe).
Hypothetical Quantitative Data
The following table represents hypothetical quantitative data from a chemical proteomics experiment, identifying potential protein targets of this compound.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Fold-Change (Probe vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 0.001 |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.5 | 0.005 |
| Q06830 | MAP2K4 | Dual specificity mitogen-activated protein kinase kinase 4 | 5.8 | 0.008 |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 4.9 | 0.012 |
| P10415 | VIM | Vimentin | 4.5 | 0.015 |
Potential Signaling Pathway Involvement
Based on the hypothetical target profile and literature on related anthraquinone compounds, this compound may modulate stress-response and cell proliferation pathways, such as the JNK and p38 MAPK pathways, potentially through the generation of reactive oxygen species (ROS).
Disclaimer: The application notes, protocols, data, and diagrams presented here are for illustrative and research guidance purposes only. The application of this compound in proteomics has not been extensively validated. Researchers should conduct their own validation studies.
Application Notes and Protocols for the Synthesis and Purification of 1,4-Difluoro-5,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis and purification of 1,4-Difluoro-5,8-dihydroxyanthraquinone, a fluorinated analog of the quinizarin scaffold. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of anthraquinones, making this compound of interest for various research applications, including materials science and as an intermediate in drug discovery.
Synthesis of this compound
The proposed synthesis is based on a Friedel-Crafts acylation reaction between 3,6-difluorophthalic anhydride and hydroquinone, followed by an intramolecular cyclization to form the anthraquinone core. This method is a common and effective way to construct the anthraquinone framework.
Experimental Protocol: Synthesis
Materials and Reagents:
-
3,6-Difluorophthalic anhydride
-
Hydroquinone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,6-difluorophthalic anhydride (1.0 eq).
-
Addition of Reactants: Add anhydrous dichloromethane (DCM) to the flask to dissolve the anhydride. To this solution, add hydroquinone (1.0 eq).
-
Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction is complete, slowly add concentrated sulfuric acid (H₂SO₄) (5 eq) to the reaction mixture. Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 4 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and 2M HCl. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Quantitative Data: Synthesis
| Parameter | Value | Notes |
| Molar Ratio (Anhydride:Hydroquinone) | 1:1 | |
| Catalyst | Anhydrous AlCl₃ | 2.5 equivalents |
| Solvent | Anhydrous Dichloromethane | |
| Reaction Temperature (Acylation) | 0°C to Room Temperature | |
| Reaction Time (Acylation) | 12 hours | |
| Cyclization Agent | Concentrated H₂SO₄ | 5 equivalents |
| Reaction Temperature (Cyclization) | Reflux (approx. 40°C) | |
| Reaction Time (Cyclization) | 4 hours | |
| Expected Yield (Crude) | 60-70% | Based on similar reactions |
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. A multi-step purification process involving column chromatography followed by recrystallization is recommended to obtain a high-purity final product.
Experimental Protocol: Purification
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl Acetate
-
Methanol
-
Glass column for chromatography
-
Collection tubes
-
TLC plates
-
UV lamp for visualization
-
Beakers and flasks for recrystallization
-
Hot plate
-
Vacuum filtration setup
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of DCM and hexane).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Quantitative Data: Purification
| Parameter | Value | Notes |
| Stationary Phase (Chromatography) | Silica Gel (60-120 mesh) | |
| Mobile Phase (Chromatography) | Hexane:Ethyl Acetate gradient | The optimal gradient should be determined by TLC. |
| Recrystallization Solvent | Methanol or Ethanol/Water | To be optimized based on solubility. |
| Expected Yield (after purification) | 40-50% (overall) | |
| Expected Purity | >98% | As determined by HPLC and NMR. |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Application Notes and Protocols: 1,4-Difluoro-5,8-dihydroxyanthraquinone as a Versatile Building Block for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,4-Difluoro-5,8-dihydroxyanthraquinone as a functional building block for the synthesis of advanced organic materials. The unique electronic properties imparted by the fluorine substituents, combined with the redox activity of the anthraquinone core, make this molecule a promising candidate for applications in organic electronics, energy storage, and sensing. While specific literature on the polymerization of this compound is emerging, the protocols provided herein are based on established methodologies for related dihydroxyanthraquinone derivatives and serve as a foundational guide for researchers.
Introduction to this compound
This compound is an aromatic compound characterized by a central anthraquinone core functionalized with two hydroxyl and two fluorine groups.[1] The presence of electron-withdrawing fluorine atoms can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials.[1] The hydroxyl groups provide reactive sites for polymerization and can participate in hydrogen bonding, directing the self-assembly of supramolecular structures.[1] This molecule is a valuable intermediate in the synthesis of therapeutic anthraquinones and holds potential in the development of novel organic materials with tailored properties.
Key Properties:
-
Solubility: Soluble in chloroform[4]
Applications in Novel Organic Materials
The unique structural and electronic features of this compound make it a compelling monomer for the synthesis of various functional organic materials.
Organic Electrode Materials for Energy Storage
Quinone-based molecules are actively being explored as electrode materials in rechargeable batteries due to their reversible redox activity, high theoretical capacity, and the abundance of their constituent elements. Dihydroxyanthraquinone derivatives have shown promise as anolytes in aqueous organic redox flow batteries (AORFBs). The introduction of fluorine atoms in this compound can enhance the redox potential and improve the cycling stability of the resulting electrode material.
Poly(anthraquinone) structures, in particular, are of interest due to their resistance to structural disorder and restrained volume changes during ion intercalation, which are crucial for long-term battery performance.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The hydroxyl groups of this compound can be utilized for the synthesis of COFs through reactions with suitable linkers, such as boronic acids or aldehydes. Anthraquinone-based COFs have demonstrated excellent performance as cathode materials in aqueous zinc-ion batteries, exhibiting high specific capacity and exceptional cycling stability. The incorporation of this compound into COF structures could lead to materials with enhanced electrochemical properties and potential applications in gas storage, separation, and catalysis.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of related poly(anthraquinone)s and COFs. Researchers should consider these as a starting point and may need to optimize the reaction conditions for this compound.
Protocol 1: Synthesis of a Poly(ether-anthraquinone) via Nucleophilic Aromatic Substitution
This protocol describes a potential pathway to synthesize a poly(ether-anthraquinone) using this compound and a bisphenol monomer. The reactivity of the fluorine atoms towards nucleophilic aromatic substitution is the key to this polymerization.
Materials:
-
This compound
-
Bisphenol A (or other suitable bisphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Monomer Preparation: Ensure all monomers and reagents are pure and dry.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.
-
Add an excess of anhydrous potassium carbonate (2-3 equivalents per hydroxyl group of the bisphenol).
-
Add anhydrous DMAc and toluene (typically in a 2:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to dissolve the monomers upon heating.
-
Polymerization: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene.
-
After the complete removal of water, distill off the toluene and continue the reaction at a higher temperature (e.g., 160-180 °C) for 8-24 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol containing a small amount of 1 M HCl to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol and deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Protocol 2: Synthesis of a Covalent Organic Framework (COF) via Boronate Ester Formation
This protocol outlines a general procedure for synthesizing a 2D COF using this compound and a tetrahedral boronic acid linker.
Materials:
-
This compound
-
Benzene-1,4-diboronic acid (or other suitable diboronic acid linker)
-
1,4-Dioxane
-
Mesitylene
-
n-Butanol
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: Ensure all monomers are pure and dry.
-
Reaction Setup: In a Pyrex tube, add this compound and the diboronic acid linker in a stoichiometric ratio (e.g., 1:1).
-
Add a mixture of solvents, for example, a 1:1:1 (v/v/v) mixture of dioxane, mesitylene, and n-butanol. The total volume should be sufficient to create a dilute solution.
-
Sonication and Degassing: Sonicate the mixture for 10-15 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Crystallization: Seal the tube under vacuum and heat it in an oven at a constant temperature (e.g., 120 °C) for 3-7 days.
-
Work-up: After cooling to room temperature, a solid precipitate should be formed. Collect the solid by filtration.
-
Purification: Wash the collected solid sequentially with acetone and anhydrous THF to remove any unreacted monomers and amorphous oligomers.
-
Activation: Dry the COF under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any residual solvent from the pores.
Characterization: The resulting COF can be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, FTIR spectroscopy to verify the formation of boronate ester linkages, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization of materials derived from this compound.
Table 1: Physicochemical Properties of Poly(ether-anthraquinone)
| Property | Value | Method |
| Number-Average Molecular Weight (Mn) | e.g., 15,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | e.g., 35,000 g/mol | GPC |
| Polydispersity Index (PDI) | e.g., 2.33 | GPC |
| Glass Transition Temperature (Tg) | e.g., 210 °C | DSC |
| 5% Weight Loss Temperature (Td5) | e.g., 450 °C | TGA |
Table 2: Electrochemical Performance of an Anthraquinone-based COF Electrode
| Parameter | Value | Conditions |
| Specific Capacity | e.g., 95 mAh g⁻¹ | 0.1 A g⁻¹ |
| Capacity Retention | e.g., 98% | After 10,000 cycles |
| Rate Capability | e.g., 70 mAh g⁻¹ | 1.0 A g⁻¹ |
| Coulombic Efficiency | e.g., >99% | - |
Visualizations
Diagram 1: Proposed Synthesis of a Poly(ether-anthraquinone)
Caption: Synthetic scheme for a poly(ether-anthraquinone).
Diagram 2: Workflow for Electrochemical Testing of a COF-based Electrode
Caption: Workflow for testing a COF-based electrode.
Conclusion
This compound represents a highly promising, yet underexplored, building block for the creation of novel organic materials. Its unique combination of redox activity and the electronic influence of fluorine substituents opens up new avenues for the design of high-performance materials for energy storage, electronics, and beyond. The protocols and data presentation guidelines provided in these notes are intended to facilitate further research and development in this exciting area. Researchers are encouraged to adapt and optimize these methods to unlock the full potential of this versatile molecule.
References
- 1. scbt.com [scbt.com]
- 2. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 131401-54-2 [m.chemicalbook.com]
- 4. 1,4-Difluoroanthraquinone | C14H6F2O2 | CID 2818125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An anthraquinone-based covalent organic framework for highly reversible aqueous zinc-ion battery cathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone. The information is based on established principles of anthraquinone chemistry, particularly the synthesis of analogous compounds like quinizarin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a procedure analogous to the synthesis of quinizarin from a difluorinated phthalic anhydride and hydroquinone in the presence of sulfuric and boric acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inactive catalyst. | 1. Extend reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure starting materials are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature in small increments. Gradual heating might be necessary. 4. Use freshly opened or properly stored boric acid and sulfuric acid/oleum. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. 2. Presence of impurities in starting materials. 3. Reaction time is excessively long. | 1. Lower the reaction temperature. Consider a stepwise heating approach. 2. Purify starting materials before the reaction. 3. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of multiple side products. 2. Co-precipitation of starting materials with the product. 3. Product has low solubility in common solvents. | 1. Optimize reaction conditions to minimize side reactions. 2. Ensure the reaction goes to completion. 3. Test a range of solvents for recrystallization. Column chromatography with a suitable solvent system may be necessary. High-vacuum sublimation can also be an effective purification method. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time). 3. Moisture in the reaction. | 1. Use reagents from the same batch or qualify new batches. 2. Carefully control all reaction parameters. 3. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific literature for this compound is scarce, a common and logical approach is the Friedel-Crafts acylation, analogous to the synthesis of quinizarin. This involves the condensation of a difluorinated phthalic anhydride (e.g., 3,6-difluorophthalic anhydride) with hydroquinone in the presence of a strong acid catalyst like sulfuric acid or oleum, and a boric acid co-catalyst.
Q2: What is the role of boric acid in the synthesis?
A2: Boric acid is believed to play a dual role. It can form a chelate with the hydroxyl groups of the anthraquinone product, protecting it from decomposition under the harsh acidic and high-temperature conditions. It may also act as a dehydrating agent.
Q3: My reaction mixture turned black. Is the synthesis salvageable?
A3: A black, tarry appearance often indicates charring and decomposition, which can be caused by excessively high temperatures. While it may be possible to extract some product, the yield will likely be very low. It is recommended to repeat the synthesis with stricter temperature control.
Q4: What are the best methods for purifying the final product?
A4: Purification can be challenging due to the potential for side products and the low solubility of many anthraquinone derivatives. Common techniques include:
-
Recrystallization: From a high-boiling point solvent like acetic acid or nitrobenzene.
-
Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
High-Vacuum Sublimation: This can be a very effective method for obtaining a highly pure product and removing non-volatile impurities.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of analogous anthraquinone compounds. Note: These should be considered as starting points and may require optimization.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, cautiously add fuming sulfuric acid (oleum).
-
Addition of Catalyst: While stirring, slowly add boric acid. The temperature may rise.
-
Addition of Reactants: Once the boric acid has dissolved, add 3,6-difluorophthalic anhydride and hydroquinone.
-
Reaction: Heat the mixture gradually to the target temperature (e.g., 180-200 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or high-vacuum sublimation.
Protocol 2: Purification by High-Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Heating: Gently heat the apparatus. The product will sublime and deposit on the cold finger or the cooler parts of the apparatus.
-
Collection: Once the sublimation is complete, cool the apparatus to room temperature and carefully collect the purified crystals.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Technical Support Center: Purification of Crude 1,4-Difluoro-5,8-dihydroxyanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. | - Select a less polar solvent or a solvent mixture. Good starting points for polar compounds like dihydroxyanthraquinones are ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. A rapid crash out of solution can trap impurities. |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the compound is too impure. | - Switch to a lower-boiling point solvent. - Use a larger volume of solvent. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Compound Insoluble in Loading Solvent for Column Chromatography | The crude mixture has poor solubility in the initial, less polar eluent. | - Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[1] |
| Poor Separation in Column Chromatography (Overlapping Bands) | The eluent system is not optimized for the separation of the target compound from its impurities. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. - A common starting eluent for polar compounds is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.[1] - For very polar compounds, a solvent system like methanol/dichloromethane may be necessary. |
| Streaking or Tailing of the Compound on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a modifying agent to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), to improve the peak shape. Given the acidic nature of the hydroxyl groups on the anthraquinone, a small amount of acetic acid may be beneficial. |
| Colored Impurities Co-eluting with the Product | Impurities have similar polarity to the target compound. | - Try a different stationary phase for chromatography, such as alumina, which has different selectivity compared to silica gel. - Consider a chemical purification step. For instance, dihydroxyanthraquinones can sometimes be purified by converting them to their salts, washing away neutral impurities, and then regenerating the dihydroxyanthraquinone by acidification. |
| Product Purity Does Not Improve Significantly After Purification | The main impurity is a regioisomer or a closely related byproduct from the synthesis. | - Multiple purification steps may be necessary. For example, column chromatography followed by recrystallization. - High-performance liquid chromatography (HPLC) may be required for separating very similar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the likely synthesis via a Friedel-Crafts acylation of a fluorinated hydroquinone with phthalic anhydride, common impurities may include:
-
Unreacted starting materials (e.g., fluorinated hydroquinone, phthalic anhydride).
-
Regioisomers formed during the acylation reaction.
-
Polysubstituted byproducts.
-
Residual catalyst (e.g., aluminum chloride) and byproducts from the workup.
Q2: Which solvents are best for the recrystallization of this compound?
A2: Due to the polar nature of the two hydroxyl groups, polar solvents are generally required. Based on data for the similar compound 1,4-dihydroxyanthraquinone (quinizarin), good starting solvents to test would be:
-
Glacial acetic acid (1g of quinizarin dissolves in 13g of boiling glacial acetic acid).[2]
-
Toluene
-
Acetone
-
Ethanol[2] A solvent mixture, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: What is a good starting eluent for column chromatography on silica gel?
A3: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent.
-
Initial System: Start with a low polarity mixture, such as 9:1 hexane/ethyl acetate.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate to increase the polarity and elute the more polar compounds. For very polar impurities and the final product, a solvent system containing a small percentage of methanol in dichloromethane might be necessary. It is crucial to first determine an appropriate solvent system by running TLC plates in various solvent mixtures.
Q4: How can I monitor the progress of the column chromatography?
A4: The fractions collected from the column should be analyzed by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the solvent system that gives good separation. The spots corresponding to the pure product can be identified (often by comparison with a reference spot of the crude material) and the corresponding fractions combined. Since this compound is a colored compound, it may be possible to visually track the colored band as it moves down the column.
Q5: Can I use other purification techniques besides recrystallization and column chromatography?
A5: Yes, other techniques can be considered:
-
Sublimation: A patent for the purification of 1,4-dihydroxyanthraquinone mentions sublimation under high vacuum as a method to achieve high purity (≥99%) and yield (≥97%). This could be applicable to the fluorinated analog.
-
Acid-Base Extraction: The phenolic hydroxyl groups are acidic and will deprotonate in the presence of a base to form a water-soluble salt. This can be used to separate the product from non-acidic impurities. After extraction into an aqueous basic solution, the product can be precipitated by re-acidification.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Column Packing: Prepare a silica gel column by making a slurry of silica gel in the initial, least polar eluent and pouring it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | High | Simple, cost-effective, good for removing small amounts of impurities. | Requires a suitable solvent, may have lower recovery for highly impure samples. |
| Column Chromatography | Excellent (>99%) | Moderate | Low to Moderate | Can separate complex mixtures, highly effective for purification. | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column. |
| Sublimation | Very High (≥99%) | High (≥97%) | Moderate | Can yield very pure product, solvent-free. | Requires specialized equipment, only suitable for compounds that sublime without decomposition. |
| Acid-Base Extraction | Variable | Moderate to High | High | Good for separating acidic/basic compounds from neutral impurities. | May not be effective for removing impurities with similar acidic/basic properties. |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of Fluorinated Dihydroxyanthraquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated dihydroxyanthraquinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluorinated dihydroxyanthraquinones?
A1: The primary methods for synthesizing fluorinated dihydroxyanthraquinones historically involve multi-step processes. A common approach is the Friedel-Crafts acylation of a fluorinated benzene derivative with phthalic anhydride, followed by cyclization. Another key method is the Schiemann reaction on an appropriate aminoanthraquinone precursor to introduce the fluorine atom. More modern approaches might involve late-stage fluorination using electrophilic or nucleophilic fluorinating agents, although literature on their application to dihydroxyanthraquinones is sparse.
Q2: What are the most common challenges encountered during the synthesis of these compounds?
A2: Researchers often face several significant challenges:
-
Low Regioselectivity: Controlling the exact position of the fluorine atom on the anthraquinone core is difficult, often leading to mixtures of isomers that are challenging to separate.
-
Harsh Reaction Conditions: Classical methods like the Friedel-Crafts reaction require strong Lewis acids and high temperatures, which can lead to degradation of the starting materials or products and the formation of unwanted byproducts.
-
Poor Yields: The multi-step nature of the syntheses and the potential for side reactions often result in low overall yields.
-
Purification Difficulties: The separation of regioisomers and other impurities from the final product can be complex, often requiring multiple chromatographic steps.
-
Stability Issues: Fluorinated dihydroxyanthraquinones can be sensitive to harsh acidic or basic conditions, which can be problematic during both synthesis and workup.[1][2][3][4]
Q3: How can I improve the regioselectivity of fluorination?
A3: Improving regioselectivity is a key challenge. One strategy is to use starting materials where the desired substitution pattern is already established. For example, starting with a fluorinated phthalic anhydride or a fluorinated benzene derivative in a Friedel-Crafts reaction can direct the initial bond formation. The use of directing groups on the anthraquinone scaffold prior to fluorination is another potential, though less explored, avenue. Modern catalytic methods for C-H fluorination may offer better regioselectivity, but their application to this specific class of compounds is an area for further research.[5]
Q4: Are there any modern fluorination techniques applicable to dihydroxyanthraquinones?
A4: While classical methods are more commonly cited for these specific compounds, modern fluorination chemistry offers potential solutions.[6][7][8][9] Techniques involving electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) could potentially be used for late-stage fluorination.[6] However, the electron-rich nature of the dihydroxyanthraquinone system may lead to over-reactivity or lack of selectivity. Palladium-catalyzed fluorination of arylboronic acids or other organometallic precursors is another advanced method, but would require the synthesis of a suitably functionalized dihydroxyanthraquinone.[7]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material | The harsh conditions of Friedel-Crafts reactions (e.g., high temperatures, strong Lewis acids) may be degrading your starting materials. Consider using milder Lewis acids or lower reaction temperatures. |
| Inactive Fluorinating Agent | If using a modern fluorinating agent, ensure it is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
| Poor Reactivity of Precursor | If attempting a Schiemann reaction, ensure the diazotization of the aminoanthraquinone precursor is complete before the fluorine introduction step. Monitor the reaction by TLC or LC-MS. |
| Incomplete Cyclization | In Friedel-Crafts routes, the cyclization step to form the anthraquinone core can be problematic. Ensure sufficient heating and reaction time. The use of a stronger acid catalyst might be necessary. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Lack of Directing Effect | The substituents on your starting materials may not provide sufficient directing effect to favor the formation of a single isomer. |
| Isomerization during Reaction | Under harsh acidic conditions, migration of substituents can sometimes occur, leading to a mixture of products. |
| Multiple Reactive Sites | The anthraquinone core has several positions susceptible to electrophilic attack, leading to a mixture of products. |
| Solution: | Carefully select starting materials where the fluorine position is pre-determined. For example, use a fluorinated phthalic anhydride with an appropriate benzene derivative. Alternatively, consider a synthetic route that builds the fluorinated ring system in a controlled, stepwise manner. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Regioisomers | Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. |
| Persistent Starting Material | Unreacted starting materials may co-elute with the product. |
| Byproducts from Decomposition | Harsh reaction conditions can create a complex mixture of byproducts. |
| Solution: | Consider using high-performance liquid chromatography (HPLC) for separating challenging isomer mixtures. Recrystallization from different solvent systems can also be an effective purification technique. If byproducts are the main issue, revisiting the reaction conditions to make them milder is recommended. |
Experimental Protocols
General Protocol for the Synthesis of Fluorinated Anthraquinones via Friedel-Crafts Reaction (Adapted from Valkanas & Hopff, 1962)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the fluorinated benzene derivative and a suitable solvent (e.g., nitrobenzene).
-
Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add a Lewis acid (e.g., anhydrous aluminum chloride) portion-wise while stirring.
-
Addition of Phthalic Anhydride: Dissolve phthalic anhydride (or a fluorinated derivative) in the solvent and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 180-200 °C) and maintain for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The crude product can be isolated by steam distillation to remove the solvent, followed by filtration.
-
Purification: The crude product is then purified by column chromatography and/or recrystallization.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of fluorinated anthraquinones, highlighting the typical yields and conditions.
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| o-Difluorobenzene and Phthalic Anhydride | 2,3-Difluoroanthraquinone | AlCl₃, 180-190 °C, 3h | 65 | Valkanas & Hopff, 1962 |
| p-Difluorobenzene and Phthalic Anhydride | 1,4-Difluoroanthraquinone | AlCl₃, 180-190 °C, 3h | 60 | Valkanas & Hopff, 1962 |
| 1,2,4-Trifluorobenzene and Phthalic Anhydride | 1,2,4-Trifluoroanthraquinone | AlCl₃, 180-190 °C, 3h | 55 | Valkanas & Hopff, 1962 |
| Alizarin, Formaldehyde, Iminodiacetic Acid | Alizarin Fluorine Blue | NaOH, Ethanol/Water, 78 °C, 10h | 61 | Belcher et al., 1970[10] |
Visualizations
General Workflow for Friedel-Crafts Synthesis of Fluorinated Anthraquinones
Caption: A generalized workflow for the synthesis of fluorinated anthraquinones via the Friedel-Crafts acylation pathway.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in fluorinated dihydroxyanthraquinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lighting the way for a new fluorination methodology - ICIQ [iciq.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An improved synthesis of alizarin fluorine blue - Analyst (RSC Publishing) [pubs.rsc.org]
improving reaction conditions for the synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, which is presumed to proceed via the formation of an anthraquinone core, followed by fluorination and hydroxylation steps.
Issue 1: Low Yield in Friedel-Crafts Acylation for the Anthraquinone Core
-
Question: We are experiencing a low yield during the initial Friedel-Crafts acylation of a substituted benzene with phthalic anhydride. What are the potential causes and solutions?
-
Answer: Low yields in Friedel-Crafts acylation for anthraquinone synthesis can stem from several factors. Firstly, the purity of the starting materials, particularly the Lewis acid catalyst (e.g., AlCl₃), is crucial. Moisture can deactivate the catalyst. Ensure all reagents and solvents are anhydrous. Secondly, the reaction temperature is critical; it should be high enough to promote the reaction but not so high as to cause decomposition or side reactions. The reaction is often carried out at elevated temperatures.[1] Lastly, the stoichiometry of the catalyst is important; a slight excess of the Lewis acid is often required to drive the reaction to completion. Polyalkylation is a common side reaction in Friedel-Crafts alkylation, but less so in acylation because the acyl group is deactivating.[2][3]
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or purified aluminum chloride.
-
Optimize the reaction temperature and time based on literature for similar substrates.
-
Consider using a different solvent; dichloromethane is a common choice.[1]
-
Issue 2: Incomplete or No Fluorination of the Anthraquinone Intermediate
-
Question: Our attempts to introduce fluorine atoms onto the anthraquinone ring have been unsuccessful. What fluorination methods are suitable, and what are the common pitfalls?
-
Answer: Direct fluorination of the anthraquinone core is challenging due to the electron-withdrawing nature of the quinone system, which deactivates the aromatic rings towards electrophilic substitution.
Potential Solutions & Troubleshooting:
-
Electrophilic Fluorination: Reagents like Selectfluor may require harsh conditions and could lead to a mixture of products or no reaction. The use of a Lewis acid catalyst might be necessary to enhance the electrophilicity of the fluorinating agent. Nitromethane has been shown to activate electrophilic fluorinating reagents.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This is a more plausible route if you start with a pre-functionalized anthraquinone bearing good leaving groups (e.g., -Cl, -NO₂) at the desired positions. The reaction with a fluoride source (e.g., KF, CsF) would then displace the leaving groups. High temperatures are often necessary for this reaction.[5]
-
Alternative Strategy: Consider fluorinating the benzene or phthalic anhydride precursor before the Friedel-Crafts reaction. This can simplify the synthesis by avoiding the challenge of fluorinating a deactivated ring.
-
Issue 3: Non-selective Hydroxylation and Formation of Isomeric Byproducts
-
Question: The hydroxylation step is yielding a mixture of isomers, making purification difficult. How can we improve the regioselectivity of the hydroxylation?
-
Answer: The regioselectivity of anthraquinone hydroxylation is highly dependent on the reaction conditions and the directing effects of existing substituents.
Strategies for Improved Selectivity:
-
Using Oleum and Boric Acid: This combination is known to direct hydroxylation. For instance, the treatment of emodin with oleum and boric acid leads to specific hydroxylation.[6][7] The boric acid forms a complex with the existing hydroxyl and carbonyl groups, directing the incoming hydroxyl group to a specific position.
-
Persulfate Hydroxylation: Hydroxylation with persulfate in sulfuric acid can also be employed, but it may lead to substitution in different positions compared to the oleum/boric acid method.[6][7]
-
Protecting Groups: If one of the rings is more susceptible to unwanted hydroxylation, consider using a protecting group strategy to block reactive sites temporarily.
-
Issue 4: Difficulty in Product Purification
-
Question: The final product, this compound, is difficult to purify from reaction byproducts. What purification techniques are most effective?
-
Answer: The purification of highly functionalized anthraquinones often requires a combination of techniques due to their polarity and potential for strong intermolecular interactions.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, quenching with water and extraction into an organic solvent is a standard first step.
-
Column Chromatography: This is often the most effective method for separating closely related isomers and impurities. A silica gel stationary phase with a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a good starting point.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step to obtain a high-purity product. Mixtures of solvents may be necessary.
-
Sublimation: For some anthraquinone derivatives, high-vacuum sublimation can be a powerful purification technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic strategy for preparing substituted anthraquinones?
-
A1: The most common industrial method for producing the anthraquinone core is the Friedel-Crafts reaction of benzene or its derivatives with phthalic anhydride in the presence of a Lewis acid like AlCl₃, followed by cyclization.[8][9] Another method involves the oxidation of anthracene.[8] Subsequent functionalization, such as halogenation, nitration, sulfonation, and hydroxylation, is then carried out on the anthraquinone core.
-
-
Q2: What are the safety precautions to consider when working with fluorinating agents and strong acids?
-
A2: All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Strong acids like oleum and sulfuric acid are highly corrosive and require careful handling. Fluorinating agents can be toxic and reactive; consult the safety data sheet (SDS) for each specific reagent before use.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of reactants and the formation of products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
-
-
Q4: Are there any known side reactions to be aware of during anthraquinone synthesis?
-
A4: Yes, several side reactions can occur. During Friedel-Crafts acylation, if the starting benzene ring is highly activated, polyacylation might occur, although it's less common than polyalkylation.[2] During sulfonation or hydroxylation in strong acids, over-reaction to form multiple substituted products is possible. Degradation of the anthraquinone ring can also occur under harsh acidic and high-temperature conditions.[10]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Anthraquinone Syntheses
| Reaction Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Isopropyl-substituted benzenes, Phthalic anhydride | AlCl₃ | Dichloromethane | 42 | 0.5 | 48-63 (overall) | [1] |
| Cyclization | 2-Benzoylbenzoic acid derivative | 4% Oleum | - | 95 | 2 | - | [1] |
| Hydroxylation | Emodin | Oleum, Boric acid | - | Room Temp | - | - | [6][7] |
| Hydroxylation | Emodin | Potassium persulfate | Sulfuric acid | Room Temp | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation and Cyclization (Adapted from literature for analogous compounds) [1]
-
To a solution of the appropriate substituted benzene in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add phthalic anhydride in equimolar amounts.
-
Cool the mixture in an ice bath and slowly add aluminum trichloride (2.1 molar equivalents).
-
Allow the reaction mixture to warm to the desired temperature (e.g., 42°C) and stir for the specified time (e.g., 30 minutes).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-benzoylbenzoic acid derivative.
-
For cyclization, dissolve the crude product in 4% oleum and stir at an elevated temperature (e.g., 95°C) for a set period (e.g., 2 hours).
-
Carefully add water to the cooled reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude anthraquinone product, which can then be purified by column chromatography.
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Anthraquinone - Wikipedia [en.wikipedia.org]
- 9. chemcess.com [chemcess.com]
- 10. researchgate.net [researchgate.net]
long-term stability and recommended storage of 1,4-Difluoro-5,8-dihydroxyanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, recommended storage, and handling of 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound?
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of dihydroxyanthraquinone derivatives. For instance, studies on similar compounds have shown a significant decrease in concentration at temperatures of 50°C and 70°C.[1] Therefore, it is recommended to store the compound at refrigerated temperatures (2-8°C) for long-term storage to minimize thermal degradation. The core anthraquinone structure is generally thermally stable, with degradation for the parent anthraquinone occurring at much higher temperatures.[2]
Q3: Is this compound sensitive to light?
A3: Yes, anthraquinone derivatives can be susceptible to photodegradation. It is advisable to store the compound in an amber or opaque vial to protect it from light. Studies on similar dihydroxyanthraquinones have shown that they can undergo photodegradation, although some, like 1,8-dihydroxyanthraquinone, exhibit better photostability than other derivatives.[3][4]
Q4: What is the recommended pH for solutions of this compound?
A4: The stability of dihydroxyanthraquinone derivatives can be pH-dependent. For analogous compounds, greater stability has been observed in acidic conditions (e.g., pH 3.5) compared to neutral or slightly alkaline conditions (e.g., pH 6.7), where significant degradation can occur.[1] When preparing solutions, it is advisable to use a buffer system that maintains an acidic pH if compatible with the experimental design.
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. Contact with these substances can lead to chemical reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected color change of the solid compound (darkening). | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber vial with a desiccant in a dark, dry place. Consider purging the vial with an inert gas like argon or nitrogen before sealing. |
| Precipitation of the compound from a solution. | Poor solubility in the chosen solvent, temperature fluctuations, or pH changes. | Ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may aid dissolution. For aqueous solutions, check and adjust the pH. Store solutions at a constant temperature. |
| Inconsistent or poor results in biological assays. | Degradation of the compound in the stock solution or assay medium. | Prepare fresh stock solutions regularly. Protect stock solutions from light and store them at -20°C or -80°C. When diluting into assay medium, use it immediately. Consider the pH of the final assay medium. |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation. | Review storage and handling procedures. Ensure the purity of solvents and reagents used. Analyze the sample promptly after preparation. Based on studies of similar compounds, degradation can lead to the formation of smaller carboxylic acids or other chromophoric intermediates. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. | Minimizes thermal degradation. |
| Light | Protect from light (store in amber or opaque vials). | Prevents photodegradation. |
| Moisture | Store in a dry environment with a desiccant. | Prevents hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation. |
| Container | Tightly sealed, chemically resistant container. | Prevents contamination and exposure to air/moisture. |
Table 2: Summary of Stability Data for Analogous Dihydroxyanthraquinone Compounds
| Condition | Observation for Analogous Compounds | Implication for this compound |
| Elevated Temperature | >50% degradation at 50°C and 70°C for aloin.[1] | Likely to degrade at elevated temperatures. Avoid heating for extended periods. |
| pH | Stable at pH 3.5, significant degradation at pH 6.7 for aloin.[1] | Likely more stable in acidic conditions. |
| Photostability | 1,8-dihydroxyanthraquinone shows good photostability compared to other derivatives.[3][4] | The dihydroxy substitution may confer some photostability, but protection from light is still recommended. |
| Thermal Stability | The parent 9,10-anthraquinone is thermally stable up to ~160-247°C.[2] | The core ring structure is robust, but substituents will influence overall stability. |
Note: The data presented in Table 2 is for structurally similar compounds and should be used as a qualitative guide for the handling and storage of this compound.
Experimental Protocols
General Protocol for Preparation of a Stock Solution
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, or an alkaline aqueous buffer) to the weighed compound.
-
Solubilization: Vortex or sonicate the mixture gently until the compound is completely dissolved. If necessary, gentle warming can be applied, but prolonged heating should be avoided.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment.
Mandatory Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: A potential degradation pathway for dihydroxyanthraquinones.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
identification of byproducts in 1,4-Difluoro-5,8-dihydroxyanthraquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Lower than expected yield of the final product.
A lower than expected yield can be attributed to several factors, including incomplete reaction, formation of soluble byproducts that are lost during workup, or degradation of the product.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Fluorination: The reaction may not have gone to completion, leaving starting material or mono-fluorinated intermediates. | - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Consider incremental increases in reaction time. - Check Reagent Purity and Stoichiometry: Use fresh, high-purity fluorinating agents. Verify the molar ratios of your reactants. |
| Formation of Over-fluorinated Byproducts: Excessive fluorination can lead to the formation of tri- or tetra-fluorinated anthraquinones. | - Optimize Fluorinating Agent Concentration: Carefully control the amount of the fluorinating agent used. A stepwise addition may provide better control. |
| Side Reactions of Starting Materials: The starting materials, such as 1,4,5,8-tetrahydroxyanthraquinone (leucoquinizarin), may undergo oxidation or other side reactions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Degradation: The desired product might be sensitive to the reaction or workup conditions. | - Moderate Reaction Conditions: If possible, explore milder reaction conditions (e.g., lower temperature, alternative solvents). - Optimize Workup Procedure: Minimize the exposure of the product to harsh acids or bases during extraction and purification. |
Issue 2: Presence of unexpected peaks in analytical spectra (e.g., HPLC, LC-MS, NMR) of the final product.
Unexpected peaks indicate the presence of impurities or byproducts. The nature of these byproducts can often be inferred from their spectral characteristics.
Potential Byproducts and Their Identification
| Potential Byproduct | Expected Analytical Signature | Suggested Confirmation Method |
| Mono-fluoro-5,8-dihydroxyanthraquinone | - A peak with a molecular weight corresponding to the loss of one fluorine atom in MS. - A more complex aromatic region in the 1H NMR spectrum compared to the desired product. | Isolate the impurity via preparative HPLC and perform detailed NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) analysis. |
| 1,4,5-Trifluoro-8-hydroxyanthraquinone | - A peak with a molecular weight corresponding to the addition of one fluorine atom in MS. - Changes in the 19F NMR spectrum, indicating an additional fluorine environment. | Isolate the impurity and characterize by NMR and HRMS. |
| Isomeric Difluoro-dihydroxyanthraquinones | - Same molecular weight as the desired product in MS. - Different retention time in HPLC. - Distinct chemical shifts in 1H and 19F NMR. | 2D NMR techniques (e.g., COSY, HMBC) can help elucidate the connectivity and confirm the isomeric structure. |
| Unreacted Starting Material | - A peak corresponding to the molecular weight of the starting material (e.g., 1,4,5,8-tetrahydroxyanthraquinone). | Compare the retention time and mass spectrum with an authentic sample of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
Based on common synthetic routes, the most likely byproducts include:
-
Incompletely fluorinated intermediates: Such as 1-Fluoro-5,8-dihydroxyanthraquinone.
-
Over-fluorinated products: Such as 1,4,5-Trifluoro-8-hydroxyanthraquinone.
-
Isomers: Depending on the starting material and reaction conditions, other isomers of difluoro-dihydroxyanthraquinone might be formed.
-
Oxidation or degradation products: Arising from the starting materials or the final product under harsh reaction conditions.
Q2: How can I minimize the formation of these byproducts?
Minimizing byproduct formation relies on careful control of reaction parameters:
-
Stoichiometry: Precise control over the molar ratio of the fluorinating agent to the substrate is crucial.
-
Temperature: Maintaining the optimal reaction temperature can prevent both incomplete reactions and the formation of degradation products.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) can help determine the optimal time to quench the reaction, avoiding the formation of over-fluorinated byproducts.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to prevent the introduction of impurities that can lead to side reactions.
Q3: What are the recommended analytical techniques for identifying and quantifying byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the initial identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides detailed structural information to definitively identify the chemical structure of the main product and impurities. 19F NMR is particularly useful for fluorinated compounds.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate molecular weight data, allowing for the determination of the elemental composition of byproducts.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of a synthesized batch of this compound and quantifying impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Linear gradient from 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: Return to 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 254 nm and 480 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or THF) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent will depend on the solubility of the product and byproducts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire 1H, 13C, and 19F NMR spectra. For structural elucidation of unknown byproducts, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
Visualizations
Caption: Hypothetical reaction pathway showing the formation of the desired product and potential byproducts.
Caption: A logical workflow for troubleshooting issues encountered during synthesis.
Technical Support Center: Enhancing Solubility of 1,4-Difluoro-5,8-dihydroxyanthraquinone for Biological Assays
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step for accurate and reproducible biological assays. This guide provides troubleshooting advice and detailed protocols to address solubility challenges encountered with 1,4-Difluoro-5,8-dihydroxyanthraquinone, a compound with expected poor aqueous solubility characteristic of many anthraquinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound possesses a hydrophobic anthraquinone core, making it poorly soluble in aqueous solutions. The presence of polar dihydroxy groups may not be sufficient to counteract the hydrophobicity of the overall molecule. Direct dissolution in aqueous buffers for most biological assays is often unsuccessful and can lead to compound precipitation, resulting in inaccurate data.
Q2: I'm observing precipitation of my compound after adding it to the cell culture media. What can I do?
A2: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. The organic solvent concentration drops significantly, and if the compound's solubility in the final aqueous environment is exceeded, it will precipitate. To mitigate this, it is crucial to ensure the final concentration of the organic solvent is as high as permissible for the assay and that the final compound concentration does not exceed its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to Dimethyl Sulfoxide (DMSO) varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines with minimal cytotoxicity.[1] However, some sensitive or primary cells may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The dihydroxy groups on the anthraquinone ring are phenolic and thus acidic. In alkaline conditions (higher pH), these hydroxyl groups can deprotonate to form phenolate ions, which are more water-soluble. Therefore, increasing the pH of your buffer may enhance the solubility of the compound. However, it is critical to ensure that the required pH is compatible with your biological assay and does not affect the stability or activity of the compound or the biological system.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide provides a tiered approach to improving the solubility of this compound, starting with simpler methods and progressing to more advanced formulation strategies.
Tier 1: Co-Solvent Systems
The most straightforward approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power for a wide range of compounds.
-
Ethanol or Methanol: Can be effective, but often have higher cytotoxicity than DMSO at similar concentrations.[2][3]
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Troubleshooting Workflow for Co-Solvent Use:
Caption: Workflow for using co-solvents to improve solubility.
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weigh the required amount of this compound in a sterile, dry microcentrifuge tube.[4]
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).[4]
-
Gently vortex or sonicate the tube until the compound is completely dissolved.[1][4] Avoid vigorous mixing to prevent the introduction of air bubbles.[4]
-
For use in cell culture, perform serial dilutions of this stock solution in your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤0.5%).[1][5]
Tier 2: pH Adjustment
For ionizable compounds, altering the pH of the solvent can significantly impact solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0). Ensure the buffer system is compatible with your assay.
-
Add a small, consistent amount of powdered this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Considerations for pH Adjustment:
| Factor | Consideration |
| Assay Compatibility | Ensure the optimal pH for solubility does not negatively impact the biological components of your assay (e.g., enzyme activity, cell viability). |
| Compound Stability | Extreme pH values can lead to the degradation of the compound. Assess the stability of this compound at the desired pH over the time course of your experiment. |
| Buffering Capacity | Ensure the chosen buffer has sufficient capacity to maintain the desired pH after the addition of the compound and any other reagents. |
Tier 3: Use of Solubilizing Excipients
If co-solvents and pH adjustment are insufficient, the use of solubilizing excipients can be explored.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[6]
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is dissolved. The formation of an inclusion complex can be confirmed by techniques such as NMR or DSC.
-
This aqueous stock solution can then be sterile-filtered and diluted into the assay medium.
2. Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds. However, their use in cell-based assays is often limited due to cytotoxicity. They may be more suitable for in vitro biochemical assays.
Common Surfactants:
-
Tween 20
-
Tween 80
-
Triton X-100
Note: Always perform a dose-response curve to determine the maximum non-toxic concentration of any surfactant in your assay system.
Tier 4: Advanced Formulation Strategies
For compounds that remain difficult to solubilize, more advanced drug delivery technologies can be employed. These methods typically require specialized equipment and expertise.
1. Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[8]
Workflow for Liposomal Formulation:
Caption: General workflow for preparing liposomal formulations.
2. Nanoparticle Formulations
Reducing the particle size of a compound to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate.[9][10][11][12][13]
Common Methods for Nanoparticle Preparation:
-
Media Milling (Top-Down): High-energy milling is used to break down larger drug crystals into nanoparticles.[9]
-
Precipitation (Bottom-Up): The compound is dissolved in a solvent and then precipitated as nanoparticles by adding an anti-solvent.[12]
These advanced formulations can significantly enhance the bioavailability and apparent solubility of poorly soluble compounds.
Summary of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Co-solvents (e.g., DMSO) | Simple, rapid, widely used. | Potential for cytotoxicity, compound precipitation upon dilution. | Initial screening, most standard in vitro assays. |
| pH Adjustment | Can significantly increase solubility for ionizable compounds. | Limited by assay compatibility and compound stability. | Compounds with acidic or basic functional groups. |
| Cyclodextrins | Low toxicity, can significantly increase solubility. | May alter drug-target interactions, requires optimization of drug:cyclodextrin ratio. | In vitro and in vivo applications where co-solvents are problematic. |
| Liposomes | Biocompatible, can encapsulate high drug loads. | More complex preparation, potential stability issues. | In vitro and in vivo drug delivery studies. |
| Nanoparticles | Greatly enhances dissolution rate and bioavailability. | Requires specialized equipment and formulation expertise. | Oral and parenteral formulations, challenging compounds. |
By systematically applying these troubleshooting steps and protocols, researchers can overcome the solubility challenges of this compound and obtain reliable data in their biological assays. Always begin with the simplest method and proceed to more complex strategies as needed, keeping in mind the specific requirements and limitations of your experimental system.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. alzet.com [alzet.com]
- 7. EP0736044B1 - Cyclodextrin derivatives for solubilising hydrophobic chemical compounds such as drugs, and methods for preparing same - Google Patents [patents.google.com]
- 8. Liposomal Formulations of Metallodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
strategies for scaling up the production of 1,4-Difluoro-5,8-dihydroxyanthraquinone
Welcome to the technical support center for the synthesis and scale-up of 1,4-Difluoro-5,8-dihydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A common and scalable approach involves a multi-step synthesis starting from 1,4-dihydroxyanthraquinone (quinizarin). This process typically includes a nitration step, followed by reduction to an amine, and finally a Sandmeyer-type reaction to introduce the fluorine atoms. An alternative, more direct route, though potentially lower-yielding, involves the condensation of a difluorinated phthalic anhydride derivative with a suitable hydroquinone.
Q2: What are the critical parameters to control during the synthesis?
Temperature control is crucial, particularly during the nitration and diazotization steps, to minimize side product formation. The purity of starting materials and reagents, especially the sulfuric acid and oleum, can significantly impact the reaction yield and final product purity.[1][2] Proper agitation is also essential to ensure homogenous reaction mixtures, especially when scaling up.
Q3: I am observing a low yield. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and that the temperature is maintained within the optimal range.
-
Side reactions: Improper temperature control or the presence of impurities can lead to the formation of undesired byproducts.
-
Loss during workup and purification: Optimize extraction and crystallization procedures to minimize product loss.
-
Degradation of starting materials or product: Anthraquinones can be sensitive to harsh acidic conditions and high temperatures over extended periods.
Q4: How can I purify the final this compound product?
Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., toluene, chlorobenzene, or dimethylbenzene) is a common technique.[3] For higher purity, column chromatography or sublimation under high vacuum can be employed.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture becomes a thick, intractable tar | - Reaction temperature is too high, leading to polymerization or degradation. - Insufficient solvent or sulfuric acid, resulting in poor mixing. | - Carefully monitor and control the reaction temperature using an oil bath or automated reactor system. - Ensure adequate solvent/acid volume for the scale of the reaction to maintain a stirrable slurry. |
| Formation of multiple spots on TLC analysis of the crude product | - Incomplete reaction, leaving starting materials. - Formation of side products due to incorrect stoichiometry or temperature. - Isomer formation. | - Increase reaction time or temperature slightly, monitoring by TLC. - Re-evaluate the molar ratios of your reactants. - Employ column chromatography for purification to isolate the desired product. |
| Difficulty in filtering the precipitated product | - Very fine particle size of the precipitate. - The presence of tarry byproducts clogging the filter medium. | - Allow the precipitate to digest (age) in the mother liquor at a slightly elevated temperature before filtration to increase particle size. - Wash the crude product with a solvent that dissolves the tarry impurities but not the desired product. |
| Product color is off (e.g., brownish instead of the expected reddish-orange) | - Presence of impurities. - Incomplete hydrolysis of intermediates. | - Recrystallize the product multiple times until the correct color is obtained. - Ensure the hydrolysis step is carried out for a sufficient duration and at the appropriate temperature. |
Experimental Protocols
Proposed Synthesis of this compound via Quinizarin
This protocol describes a plausible, though hypothetical, multi-step synthesis for this compound, starting from the more readily available 1,4-dihydroxyanthraquinone (quinizarin).
Step 1: Dinitration of 1,4-Dihydroxyanthraquinone
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 100 g of 1,4-dihydroxyanthraquinone to 500 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of 50 mL of concentrated nitric acid and 100 mL of concentrated sulfuric acid dropwise over 2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 5-10 °C for an additional 4 hours.
-
Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to obtain 5,8-dinitro-1,4-dihydroxyanthraquinone.
Step 2: Reduction to 5,8-Diamino-1,4-dihydroxyanthraquinone
-
Suspend the dried dinitro compound in 1 L of ethanol in a round-bottom flask.
-
Heat the mixture to reflux and add a solution of sodium sulfide (or a catalytic hydrogenation setup) portion-wise until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitate.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the solid to yield 5,8-diamino-1,4-dihydroxyanthraquinone.
Step 3: Diazotization and Fluorination (Sandmeyer-type Reaction)
-
Dissolve the diamino compound in cold, concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of hexafluorophosphoric acid or use a similar fluorinating agent.
-
Slowly add the cold diazonium salt solution to the fluorinating agent solution.
-
Gently warm the mixture to decompose the diazonium salt and evolve nitrogen gas.
-
The crude this compound will precipitate.
-
Filter the product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or sublimation.
Quantitative Data Summary (Hypothetical)
| Parameter | Step 1: Dinitration | Step 2: Reduction | Step 3: Fluorination |
| Starting Material | 1,4-dihydroxyanthraquinone | 5,8-dinitro-1,4-dihydroxyanthraquinone | 5,8-diamino-1,4-dihydroxyanthraquinone |
| Key Reagents | Nitric Acid, Sulfuric Acid | Sodium Sulfide / H2, Pd/C | Sodium Nitrite, Hexafluorophosphoric Acid |
| Reaction Temperature | 0-10 °C | Reflux | 0-5 °C (diazotization), Gentle warming (decomposition) |
| Reaction Time | 6 hours | 4-8 hours | 2-4 hours |
| Expected Yield | 80-90% | 70-85% | 40-60% |
| Purity (crude) | ~90% | ~85% | ~75% |
Visualizations
Caption: Proposed experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues during synthesis.
References
- 1. EP0397137A1 - Production process of quinizarin - Google Patents [patents.google.com]
- 2. US4387054A - Process for the preparation of quinizarin - Google Patents [patents.google.com]
- 3. CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]
- 4. CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum - Google Patents [patents.google.com]
developing a reliable HPLC method for purity analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone
This technical support center provides guidance for developing a reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone. It includes a recommended experimental protocol, answers to frequently asked questions (FAQs), and a troubleshooting guide to address common issues encountered during analysis.
Recommended Experimental Protocol
This protocol is a starting point for the HPLC analysis of this compound and should be optimized and validated for your specific instrumentation and requirements.
1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., Lichrospher® RP-18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
2. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for HPLC analysis?
A1: this compound, similar to other dihydroxyanthraquinones, is expected to be soluble in common organic solvents like acetonitrile and methanol, and slightly soluble in water. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point for the diluent to ensure compatibility with the reversed-phase mobile phase.
Q2: Why is a gradient elution recommended?
A2: A gradient elution is recommended to ensure that both polar and non-polar impurities can be effectively separated and eluted from the column within a reasonable run time. This is particularly important for purity analysis where unknown impurities with a wide range of polarities may be present.
Q3: How can I confirm the identity of the main peak?
A3: The identity of the main peak corresponding to this compound can be confirmed by comparing its retention time with that of a certified reference standard. Additionally, a Diode Array Detector (DAD) can be used to compare the UV spectrum of the peak in the sample with that of the standard. For unequivocal identification, LC-MS can be employed.[1]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2] These studies are crucial for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4]
Q5: What are some typical degradation pathways for anthraquinones?
A5: Anthraquinones can be susceptible to degradation under various conditions. For example, some anthraquinones show susceptibility to acidic conditions.[4] Forced degradation studies will help elucidate the specific degradation pathways for this compound.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides a systematic approach to resolving some of the most frequent problems.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[5] | - Systematically disconnect components to isolate the blockage.- Back-flush the column.- Filter all samples and mobile phases. |
| Peak Tailing | - Secondary silanol interactions.- Column degradation.[6]- Sample overload. | - Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine).- Replace the column.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Clogged inlet frit of the column.- Incompatibility between sample solvent and mobile phase.[6] | - Replace the column frit or the column.- Dissolve the sample in the initial mobile phase. |
| Retention Time Drifting | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.[7]- Insufficient column equilibration time.[7] | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before injection. |
| Noisy Baseline | - Air bubbles in the system.- Contaminated mobile phase or detector cell.[7] | - Degas the mobile phase.- Purge the pump and detector.- Flush the system with a strong solvent. |
| Drifting Baseline | - Column not fully equilibrated.- Mobile phase composition is changing (for isocratic).[7]- Column bleed. | - Allow sufficient time for column equilibration.- Ensure the mobile phase is well-mixed.- Use a column with lower bleed characteristics or operate at a lower temperature. |
References
- 1. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. seejph.com [seejph.com]
- 4. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide: 1,4-Difluoro-5,8-dihydroxyanthraquinone vs. 1,4-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,4-Difluoro-5,8-dihydroxyanthraquinone and its non-fluorinated counterpart, 1,4-dihydroxyanthraquinone (also known as quinizarin). The inclusion of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, making this comparison of particular interest in the field of medicinal chemistry and materials science.
Physicochemical Properties
The introduction of two fluorine atoms onto the anthraquinone scaffold in place of hydrogen atoms at the 1 and 4 positions, and a shift of the hydroxyl groups to the 5 and 8 positions, results in notable differences in the physicochemical properties of the two compounds. A summary of these properties is presented in the table below.
| Property | This compound | 1,4-dihydroxyanthraquinone (Quinizarin) |
| Molecular Formula | C₁₄H₆F₂O₄[1][2][3] | C₁₄H₈O₄[4] |
| Molecular Weight | 276.19 g/mol [1][3] | 240.21 g/mol [4] |
| Appearance | Dark purple solid | Orange or red-brown crystalline powder[4] |
| Melting Point | Not available | 198 to 199 °C[4] |
| Boiling Point | Not available | 450 °C[4] |
| Solubility | Soluble in polar solvents (due to hydroxyl groups)[5] | Slightly soluble in water; soluble in ethanol, methanol, ether, and concentrated sulfuric acid.[6] |
Biological Activity and Potential Applications
1,4-dihydroxyanthraquinone (Quinizarin)
1,4-dihydroxyanthraquinone is a naturally occurring compound found in the madder plant root and has been investigated for various biological activities.[4] It is a known inhibitor of tumor cell growth and interacts with DNA through intercalation.[7] One study reported that a derivative of 1,4-dihydroxyanthraquinone exhibited potent anti-proliferative activity against human liver cancer HepG-2 cells with an IC₅₀ value of 12.5 μM.[8] The mechanism of action is believed to involve the induction of apoptosis.[8] Beyond its potential as an anticancer agent, quinizarin is widely used as a dye for gasoline and some heating oils and as an intermediate in the synthesis of other dyes.[4]
This compound
-
Improve Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life in vivo.[9]
-
Enhance Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[9]
-
Alter Binding Affinity: The high electronegativity of fluorine can lead to altered electronic properties of the molecule, potentially improving its binding affinity to target proteins.[9]
Given these general principles, it can be hypothesized that this compound may exhibit enhanced biological activity or a more favorable pharmacokinetic profile compared to its non-fluorinated analog. However, this remains to be confirmed through direct experimental evaluation.
Experimental Protocols
Synthesis of 1,4-dihydroxyanthraquinone
A common method for the synthesis of 1,4-dihydroxyanthraquinone involves the reaction of phthalic anhydride with hydroquinone in the presence of sulfuric acid and boric acid.[11]
Materials:
-
Phthalic anhydride
-
Hydroquinone
-
98% Sulfuric acid
-
Boric anhydride
-
Water
Procedure:
-
In a four-necked flask, add 145 g of 98% sulfuric acid.
-
Under stirring, add 50.5 g of boric anhydride and stir for 15 minutes until fully dissolved.
-
Add 59.1 g of phthalic anhydride and 40 g of hydroquinone and stir for another 15 minutes.
-
Heat the mixture to 125-130°C and maintain this temperature for 8 hours.
-
Increase the temperature to 155-160°C and maintain for an additional 8 hours.
-
Cool the reaction mixture to 50-60°C and transfer it to a separate flask containing 730g of water.
-
Heat the aqueous mixture to 100-110°C for approximately 2 hours.
-
Cool the mixture to 60-80°C and filter the precipitate.
-
Wash the solid product with water and dry to obtain 1,4-dihydroxyanthraquinone.[11]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., HepG-2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (this compound and 1,4-dihydroxyanthraquinone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While 1,4-dihydroxyanthraquinone has demonstrated biological activity, particularly as a potential anticancer agent, the fluorinated analog, this compound, remains less characterized. The strategic incorporation of fluorine suggests that the latter may possess enhanced properties, but this requires experimental validation. The provided protocols offer a starting point for the synthesis and comparative biological evaluation of these two compounds, which could yield valuable insights for drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 131401-54-2 [m.chemicalbook.com]
- 4. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Method for preparing 1,4-dihydroxy anthraquinone - Eureka | Patsnap [eureka.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydroxyanthraquinone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of Fluorinated and Non-Fluorinated Dihydroxyanthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes for producing non-fluorinated and fluorinated dihydroxyanthraquinones, key scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms into the dihydroxyanthraquinone core can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the synthetic accessibility of these fluorinated analogues is crucial for their development as therapeutic agents and advanced materials.
Executive Summary
The synthesis of non-fluorinated dihydroxyanthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin) and 1,5-dihydroxyanthraquinone (anthrarufin), is well-established, primarily relying on Friedel-Crafts reactions and condensation strategies. These methods generally offer high yields and utilize readily available starting materials. In contrast, the synthesis of fluorinated dihydroxyanthraquinones is less documented and appears to be more challenging, often involving multi-step processes and potentially lower yields. The primary strategies for introducing fluorine include utilizing fluorinated starting materials in classical condensation reactions or employing specialized fluorination reagents. This guide presents a side-by-side comparison of representative synthetic protocols and quantitative data to inform route selection and optimization.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for representative synthetic routes of both non-fluorinated and fluorinated dihydroxyanthraquinones.
Table 1: Synthesis of Non-Fluorinated Dihydroxyanthraquinones
| Target Compound | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | Phthalic anhydride, p-Chlorophenol | Sulfuric acid, Boric acid | 150-220°C | High | [1] |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | Phthalic anhydride, Hydroquinone | Sulfuric acid, Boric acid | 125-160°C, 16h | 96.0 | [2] |
| 1,5-Dihydroxyanthraquinone (Anthrarufin) | m-Hydroxybenzoic acid | Aluminum chloride, Sodium chloride | 170-210°C, 10h | ~90 (crude) | [3] |
Table 2: Synthesis of Fluorinated Dihydroxyanthraquinones
| Target Compound | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 6-Cyclohexylamino-5,7,8-trifluoroquinizarin | 5,6,7,8-Tetrafluoroquinizarin, Cyclohexylamine | Acetonitrile | Not specified | 28.3 | [4] |
Experimental Protocols
Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin) from Phthalic Anhydride and Hydroquinone[2]
This procedure exemplifies a high-yield synthesis of a non-fluorinated dihydroxyanthraquinone.
Materials:
-
Phthalic anhydride
-
Hydroquinone
-
98% Sulfuric acid
-
Boric anhydride
-
Water
Procedure:
-
To a dry 500 mL four-necked flask, add 145 g (1.45 mol) of 98% sulfuric acid.
-
Under stirring, add 50.5 g (0.726 mol) of boric anhydride and stir for 15 minutes to ensure complete dissolution.
-
Add 59.1 g (0.399 mol) of phthalic anhydride and 40 g (0.363 mol) of hydroquinone to the mixture and stir for 15 minutes.
-
Heat the reaction mixture to 125-130°C and maintain this temperature for 8 hours.
-
Increase the temperature to 155-160°C and maintain for an additional 8 hours.
-
After cooling to 50-60°C, transfer the reaction mixture to a flask containing 730 g of water.
-
Maintain the temperature of the aqueous mixture at 100-110°C for approximately 2 hours.
-
Cool the mixture to 60-80°C, filter the precipitate, wash with water, and dry to obtain the product.
Expected Yield: 85.20 g (96.0%) of 1,4-dihydroxyanthraquinone with a purity of 98.25% by chromatography.
Synthesis of 6-Cyclohexylamino-5,7,8-trifluoroquinizarin[4]
This protocol illustrates a synthetic approach to a fluorinated quinizarin derivative via nucleophilic aromatic substitution.
Materials:
-
5,6,7,8-Tetrafluoroquinizarin
-
Cyclohexylamine
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
React 5,6,7,8-tetrafluoroquinizarin with cyclohexylamine in acetonitrile.
-
After the reaction is complete, filter the reaction solution to separate any solid by-products (e.g., potassium fluoride, if used as a base).
-
Distill the acetonitrile from the filtrate to obtain the crude product.
-
Wash the crude product with water and dry.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Reported Yield: 28.3 mol% of 6-cyclohexylamino-5,7,8-trifluoroquinizarin.
Synthetic Route Visualization
The following diagrams, generated using the DOT language, illustrate the generalized synthetic workflows for non-fluorinated and a potential route for fluorinated dihydroxyanthraquinones.
Caption: Generalized workflow for non-fluorinated dihydroxyanthraquinone synthesis.
Caption: A potential synthetic route for fluorinated dihydroxyanthraquinones.
Discussion and Comparison
The synthesis of non-fluorinated dihydroxyanthraquinones is characterized by direct and high-yielding methods. The Friedel-Crafts reaction between phthalic anhydride and a suitable benzene derivative (such as p-chlorophenol or hydroquinone) in the presence of a strong acid and a boric acid catalyst is a robust and scalable approach.[1][2] Yields for these reactions are often excellent, exceeding 90%.[2] The starting materials are commercially available and relatively inexpensive, making these routes economically viable for large-scale production.
In contrast, the synthesis of fluorinated dihydroxyanthraquinones presents greater challenges. The available literature suggests two main strategies:
-
Building from Fluorinated Precursors: This approach involves using fluorinated starting materials, such as a fluorinated phthalic anhydride, in a reaction analogous to the synthesis of their non-fluorinated counterparts. While conceptually straightforward, the availability and cost of appropriately substituted fluorinated starting materials can be a significant barrier.
-
Late-Stage Fluorination: This strategy involves the introduction of fluorine atoms onto a pre-existing dihydroxyanthraquinone core. This could theoretically be achieved through electrophilic or nucleophilic aromatic substitution reactions.
-
Electrophilic fluorination would involve reacting the dihydroxyanthraquinone with an electrophilic fluorine source (e.g., Selectfluor®). However, the electron-rich nature of the dihydroxyanthraquinone ring could lead to issues with regioselectivity and over-fluorination.
-
Nucleophilic aromatic substitution (SNA_r) is a more plausible approach, especially if a suitable leaving group (e.g., chlorine or nitro group) is present on the anthraquinone ring. The synthesis of 6-cyclohexylamino-5,7,8-trifluoroquinizarin from 5,6,7,8-tetrafluoroquinizarin is an example of this strategy.[4] However, the synthesis of the polyfluorinated quinizarin precursor itself is not detailed and likely involves specialized and potentially hazardous reagents. The reported yield for the final substitution step (28.3%) is significantly lower than those typically observed for non-fluorinated analogues.[4]
-
Conclusion
The synthetic routes to non-fluorinated dihydroxyanthraquinones are well-established, efficient, and high-yielding. In contrast, the synthesis of their fluorinated counterparts is less developed and appears to be more complex, often resulting in lower yields. The primary hurdles for the production of fluorinated dihydroxyanthraquinones are the limited availability of fluorinated starting materials and the challenges associated with controlling the regioselectivity of late-stage fluorination reactions. Further research into novel fluorination methods and the development of more efficient routes starting from readily available fluorinated building blocks is necessary to unlock the full potential of this important class of molecules for applications in drug discovery and materials science.
References
- 1. US4387054A - Process for the preparation of quinizarin - Google Patents [patents.google.com]
- 2. 1,4-Dihydroxyanthraquinone synthesis - chemicalbook [chemicalbook.com]
- 3. US3507887A - Process of preparing 2-alkyl quinizarins and 2-aryl-methylene quinizarins - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Lack of Direct SAR Data for 1,4-Difluoro-5,8-dihydroxyanthraquinone Derivatives Necessitates Examination of Analogs
Despite its role as a key synthetic intermediate, a comprehensive review of published literature reveals a notable absence of specific structure-activity relationship (SAR) studies for 1,4-Difluoro-5,8-dihydroxyanthraquinone derivatives. This scarcity of direct research necessitates a comparative analysis of closely related anthraquinone analogs to infer potential biological activities and guide future drug discovery efforts.
Comparative Cytotoxicity of Anthraquinone Derivatives
To illustrate the structure-activity relationships within the broader anthraquinone class, the following table summarizes the cytotoxic activities of various derivatives against different cancer cell lines. The data is compiled from studies on 1,4-dihydroxyanthraquinone and 1-hydroxyanthraquinone analogs, which serve as a proxy for understanding potential SAR trends.
| Compound ID | Parent Scaffold | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | 1,4-dihydroxyanthraquinone | H | Thiophene-mustard | H | H | HepG-2 | 12.5 | [1] |
| Compound 4 | 1,3-dihydroxyanthraquinone | CH3 | H | OH | H | MDA-MB-231 | 14.65 ± 1.45 | [2] |
| Compound 5 | 1,3-dihydroxyanthraquinone | CH2OCH3 | H | OH | H | MDA-MB-231 | 13.03 ± 0.33 | [2] |
| 3a | Anthracene-1,4-dione | H | NH(CH2)3CH3 | H | H | MCF-7 | 1.1 µg/mL | [3] |
| 5a | 1,4-dimethoxyanthracene | H | NH(CH2)3CH3 | H | H | MCF-7 | 2.0 µg/mL | [3] |
| 5b | 1,4-dimethoxyanthracene | H | NH(CH2)3CH3 | NH(CH2)3CH3 | H | MCF-7 | 3.0 µg/mL | [3] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.
General Structure-Activity Relationship Trends in Anthraquinones
Based on available literature, several general SAR trends for anthraquinone derivatives can be outlined:
-
Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for biological activity. For instance, in many active anthraquinones, hydroxyl groups are found at positions 1, 4, 5, and 8, where they can participate in hydrogen bonding with biological targets.
-
Side Chains: The introduction of various side chains, particularly those containing nitrogen or sulfur, can significantly enhance cytotoxic effects. For example, the addition of a nitrogen-mustard containing thiophene group in compound A1 resulted in potent anti-proliferative activity.[1]
-
Halogenation: The introduction of halogen atoms, such as fluorine, can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its biological activity. While specific data for this compound derivatives is lacking, studies on other fluorinated anthracyclines have shown that fluorine substitution can modulate cellular uptake and potency.[4][5]
-
Polarity: The polarity of substituents on the anthraquinone ring is often correlated with antibacterial activity, with stronger polarity sometimes leading to more potent effects.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anthraquinone derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1][2]
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the cytotoxic and mechanistic properties of novel anthraquinone derivatives and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for SAR studies of novel anthraquinone derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an anthraquinone derivative.
References
- 1. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the biological activity of various dihydroxyanthraquinone isomers
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyanthraquinones, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse biological activities. These isomers, characterized by an anthraquinone core with two hydroxyl groups at various positions, exhibit a range of pharmacological effects, including cytotoxic, antioxidant, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of prominent dihydroxyanthraquinone isomers, supported by experimental data, to aid researchers in drug discovery and development.
Cytotoxic Activity: A Comparative Overview
The cytotoxic potential of dihydroxyanthraquinone isomers against various cancer cell lines is a primary area of investigation. The position of the hydroxyl groups on the anthraquinone scaffold significantly influences their anticancer activity.
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of Dihydroxyanthraquinone Isomers against Various Cancer Cell Lines.
| Isomer | Chemical Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2-Dihydroxyanthraquinone | Alizarin | Pancreatic Cancer (PANC-1) | ~20 | [1] |
| Pancreatic Cancer (MIA PaCa-2) | ~10 | [1] | ||
| 1,4-Dihydroxyanthraquinone | Quinizarin | Human Liver Cancer (HepG-2) | 12.5 (derivative) | [2] |
| 1,8-Dihydroxyanthraquinone | Chrysazin/Danthron | Breast Cancer (MCF-7) | 156-241 (for 2,6-DHAQ) | [3] |
| Breast Cancer (MDA-MB-231) | 156-241 (for 2,6-DHAQ) | [3] | ||
| 2,6-Dihydroxyanthraquinone | Anthraflavic Acid | Breast Cancer (panel of six lines) | 156-241 | [3] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, cell lines, and duration of exposure. The data presented is for comparative purposes.
The structure-activity relationship of these isomers is a key factor in their cytotoxic effects. For instance, studies on derivatives of 1,4-dihydroxyanthraquinone have shown potent anti-proliferative activity against human liver cancer cells.[2] Similarly, 1,8-dihydroxyanthraquinone and its derivatives have been extensively studied for their anticancer properties.[4][5] Alizarin (1,2-dihydroxyanthraquinone) has been shown to inhibit the growth of pancreatic cancer cells by abrogating NF-κB activation.[1]
Antioxidant Activity: Scavenging Free Radicals
Dihydroxyanthraquinones are also recognized for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity varies among isomers, influenced by the position of the hydroxyl groups.
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL) of Dihydroxyanthraquinone Isomers.
| Isomer | Assay | IC₅₀ (µg/mL) | Reference |
| Purpurin (1,2,4-Trihydroxyanthraquinone) | DPPH | 3.491 | [6] |
| Various Anthraquinones | DPPH & ABTS | Varies | [7][8] |
Note: Purpurin, a trihydroxyanthraquinone, is included for reference to highlight the potent antioxidant activity within this class of compounds. Direct comparative IC₅₀ values for a wide range of dihydroxyanthraquinone isomers are not consistently available in single studies.
A study evaluating purpurin, anthrarufin (1,5-dihydroxyanthraquinone), and chrysazin (1,8-dihydroxyanthraquinone) found that purpurin exhibited the highest antioxidative activity in both chemical and cellular assays.[9] This suggests that the number and arrangement of hydroxyl groups are critical determinants of antioxidant potential.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
The anti-inflammatory effects of dihydroxyanthraquinones are often linked to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Several anthraquinones have demonstrated the ability to inhibit the activation of NF-κB.[1] For example, alizarin (1,2-dihydroxyanthraquinone) has been shown to inhibit the growth of pancreatic cancer cells by suppressing NF-κB activation.[1] This inhibition is a key mechanism underlying its anti-inflammatory and anticancer properties. While direct comparative studies on the anti-inflammatory potency of various dihydroxyanthraquinone isomers are limited, the existing evidence points to the NF-κB pathway as a common target.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxyanthraquinone isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: Prepare a reaction mixture containing 100 µL of various concentrations of the dihydroxyanthraquinone isomer and 100 µL of DPPH solution (0.2 mM in methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is then determined.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
ABTS Radical Cation Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical cation solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the dihydroxyanthraquinone isomer at various concentrations to 1 mL of the diluted ABTS radical cation solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay, and the IC₅₀ value is determined.[8]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Inhibition of the NF-κB signaling pathway by dihydroxyanthraquinones.
References
- 1. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone and Established Antineoplastic Agents in Cancer Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the investigational compound 1,4-Difluoro-5,8-dihydroxyanthraquinone against established antineoplastic agents: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of direct experimental data for this compound, this comparison draws upon data from structurally related anthraquinone derivatives to project its likely cytotoxic profile and mechanism of action.
Executive Summary
Established antineoplastic agents like doxorubicin, cisplatin, and paclitaxel are mainstays in cancer chemotherapy, each exhibiting potent cytotoxicity through distinct mechanisms of action. Doxorubicin, an anthracycline antibiotic, intercalates DNA and inhibits topoisomerase II. Cisplatin, a platinum-based compound, forms DNA adducts, leading to cell cycle arrest and apoptosis. Paclitaxel, a taxane, stabilizes microtubules, disrupting mitotic spindle formation.
This compound, a fluorinated anthraquinone, is anticipated to exhibit cytotoxic activity, likely through the inhibition of topoisomerase II, a common mechanism for anthraquinone derivatives. The introduction of fluorine atoms may modulate its potency and pharmacological properties. This guide presents a comparative framework, summarizing available data for the established agents and providing an extrapolated profile for this compound based on related compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. It is important to note that no direct experimental IC50 data for this compound is currently available in the public domain. The values for "Related Anthraquinones" are provided to offer a potential range of activity for this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.05 - 0.5 |
| A549 (Lung) | 0.1 - 1.0 | |
| HepG2 (Liver) | 0.1 - 0.8 | |
| HeLa (Cervical) | 0.02 - 0.2 | |
| Cisplatin | MCF-7 (Breast) | 2 - 15 |
| A549 (Lung) | 1 - 10 | |
| HepG2 (Liver) | 3 - 20 | |
| HeLa (Cervical) | 0.5 - 5 | |
| Paclitaxel | MCF-7 (Breast) | 0.001 - 0.01 |
| A549 (Lung) | 0.005 - 0.05 | |
| HepG2 (Liver) | 0.01 - 0.1 | |
| HeLa (Cervical) | 0.002 - 0.02 | |
| Related Anthraquinones | Various | 0.5 - 50+ |
Experimental Protocols
A standardized method for determining the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound, doxorubicin, cisplatin, paclitaxel) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Signaling Pathways of Antineoplastic Agents
The following diagrams illustrate the primary signaling pathways affected by the established antineoplastic agents.
Caption: Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and ROS production.
Caption: Cisplatin's cytotoxicity is primarily mediated by the formation of DNA adducts, leading to cell cycle arrest and apoptosis.
Caption: Paclitaxel induces apoptosis by stabilizing microtubules and causing mitotic arrest.
Caption: The postulated mechanism of this compound involves the inhibition of topoisomerase II, leading to apoptosis.
Concluding Remarks
While direct comparative data for this compound is not yet available, its structural similarity to other cytotoxic anthraquinones suggests a promising profile as an antineoplastic agent. The primary mechanism of action is likely to be the inhibition of topoisomerase II, a well-established target for cancer therapy. The presence of fluorine atoms could potentially enhance its activity, selectivity, or pharmacokinetic properties compared to non-fluorinated analogs. Further in-depth experimental studies are imperative to elucidate the precise cytotoxic potency and the specific signaling pathways modulated by this compound. This will enable a more definitive comparison with established agents and will be crucial for its future development as a potential cancer therapeutic.
Unveiling the Reactivity Landscape: A Comparative Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone and Other Haloanthraquinones
For researchers, scientists, and professionals in drug development, understanding the nuanced chemical behavior of haloanthraquinones is paramount for designing novel therapeutics and functional materials. This guide provides a comparative analysis of the chemical reactivity of 1,4-Difluoro-5,8-dihydroxyanthraquinone against its chloro-, bromo-, and iodo-substituted counterparts, supported by established principles of organic chemistry and a proposed experimental framework for direct comparison.
The unique scaffold of this compound, featuring fluorine atoms and hydroxyl groups on the anthraquinone core, imparts distinct electronic properties that govern its reactivity. The presence of fluorine atoms is known to enhance the stability and modulate the electronic characteristics of organic molecules.[1] Concurrently, the hydroxyl groups can influence reactivity through hydrogen bonding and by altering the electron density of the aromatic system.
The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution
The primary mode of reaction for haloanthraquinones is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom on the aromatic ring. The rate of this reaction is significantly influenced by the nature of the halogen, its position on the anthraquinone core, and the presence of activating or deactivating groups.
In the context of 1,4-dihalo-5,8-dihydroxyanthraquinones, the reactivity towards nucleophiles is expected to follow the general trend observed in nucleophilic aromatic substitution reactions:
F > Cl > Br > I
This trend is primarily governed by the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the carbon-fluorine bond is the strongest among the halogens, the rate-determining step in SNAr reactions is typically the attack of the nucleophile, which is facilitated by the increased electrophilicity of the carbon center.
Hypothetical Comparative Reactivity Data
| Haloanthraquinone Derivative | Relative Rate of Nucleophilic Substitution (k_rel) |
| This compound | 100 |
| 1,4-Dichloro-5,8-dihydroxyanthraquinone | 10 |
| 1,4-Dibromo-5,8-dihydroxyanthraquinone | 1 |
| 1,4-Diiodo-5,8-dihydroxyanthraquinone | < 1 |
Note: These are hypothetical relative rate constants intended for illustrative purposes. Actual values would need to be determined experimentally.
A Framework for Experimental Comparison
To empirically determine the relative reactivity of these haloanthraquinones, a standardized experimental protocol is essential. The following outlines a general methodology for a comparative kinetic study of the amination of 1,4-dihalo-5,8-dihydroxyanthraquinones.
Experimental Protocol: Comparative Kinetics of Amination
Objective: To determine the relative reaction rates of this compound and its chloro-, bromo-, and iodo-analogs with a model amine nucleophile (e.g., n-butylamine).
Materials:
-
This compound
-
1,4-Dichloro-5,8-dihydroxyanthraquinone
-
1,4-Dibromo-5,8-dihydroxyanthraquinone
-
1,4-Diiodo-5,8-dihydroxyanthraquinone
-
n-Butylamine
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a series of identical, oven-dried reaction flasks equipped with magnetic stirrers and under an inert atmosphere, dissolve a known concentration (e.g., 0.01 M) of each haloanthraquinone derivative in anhydrous DMF.
-
Temperature Control: Place the flasks in a thermostatically controlled bath to maintain a constant reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: To each flask, add a standardized excess of n-butylamine (e.g., 10 equivalents) to initiate the reaction. Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by diluting it with a cold, acidic solution.
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining haloanthraquinone reactant or the formed product.
-
UV-Vis Spectroscopy: If there is a significant difference in the UV-Vis spectra of the reactant and product, this method can be used to monitor the change in absorbance at a specific wavelength over time.
-
HPLC: This method is generally more robust and can separate the reactant, product, and any side products, allowing for accurate quantification of each species.
-
-
Data Analysis: Plot the concentration of the reactant versus time for each haloanthraquinone. From these plots, determine the initial reaction rate for each compound. The relative reactivity can be established by comparing these initial rates.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the proposed comparative experimental study.
Signaling Pathways and Broader Implications
While the direct signaling pathways involving this compound are not extensively documented, many anthraquinone derivatives are known to exert their biological effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. The enhanced reactivity of the difluoro- derivative could potentially lead to more efficient covalent modification of biological targets, a desirable attribute in the design of certain anticancer agents.
The logical relationship for the structure-activity relationship in this context can be visualized as follows:
References
A Comparative Spectroscopic Guide to 1,4-, 1,5-, and 1,8-Dihydroxyanthraquinone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of three key dihydroxyanthraquinone isomers: 1,4-dihydroxyanthraquinone (Quinizarin), 1,5-dihydroxyanthraquinone (Anthrarufin), and 1,8-dihydroxyanthraquinone (Chrysazin). Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their accurate identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents a compilation of experimental data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside generalized experimental protocols and visual aids to facilitate differentiation.
Structural Differences
The seemingly minor variation in the position of the two hydroxyl groups on the anthraquinone framework leads to significant differences in the electronic and vibrational properties of these isomers. These structural distinctions are the basis for the observed spectroscopic differences.
Caption: Molecular structures of the three dihydroxyanthraquinone isomers.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from UV-Vis, IR, and ¹H NMR spectroscopy for the three isomers. These values are indicative and may vary slightly depending on the solvent and experimental conditions.
| Spectroscopic Technique | 1,4-Dihydroxyanthraquinone | 1,5-Dihydroxyanthraquinone | 1,8-Dihydroxyanthraquinone |
| UV-Vis (λmax, nm) | ~470-480 nm[1] | ~430-505 nm[2] | ~430-432 nm[3][4] |
| IR (cm⁻¹) | C=O stretch: ~1621 cm⁻¹[5]O-H stretch: Broad band | C=O stretch: Not explicitly foundO-H stretch: Not explicitly found | C=O stretch: ~1627 cm⁻¹[3]O-H stretch: ~3073 cm⁻¹[3] |
| ¹H NMR (δ, ppm in CDCl₃) | -OH: ~12.8-12.9[6]Aromatic H: ~7.2-8.4[6] | -OH: Not explicitly foundAromatic H: Not explicitly found | -OH: ~11.9-12.0[7]Aromatic H: ~7.2-7.8[7] |
Spectroscopic Analysis Workflow
The characterization of these dihydroxyanthraquinone isomers typically follows a standardized experimental workflow, as depicted below.
Caption: A generalized workflow for the spectroscopic analysis of dihydroxyanthraquinones.
Key Spectroscopic Differences
UV-Visible Spectroscopy: The position of the hydroxyl groups significantly influences the electronic transitions. 1,4-dihydroxyanthraquinone exhibits a visible absorption maximum at a longer wavelength (bathochromic shift) compared to the 1,5- and 1,8-isomers. This is attributed to the extended conjugation and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups in the 1,4-isomer.
Infrared Spectroscopy: The most informative region in the IR spectra is the carbonyl (C=O) stretching frequency. In 1,4-dihydroxyanthraquinone, strong intramolecular hydrogen bonding between the hydroxyl and both carbonyl groups leads to a significant lowering of the C=O stretching frequency to around 1621 cm⁻¹.[5] For 1,8-dihydroxyanthraquinone, the C=O stretching vibration is observed at approximately 1627 cm⁻¹.[3] The O-H stretching region typically shows a broad band, also indicative of hydrogen bonding.
¹H NMR Spectroscopy: The chemical shifts of the hydroxyl protons are highly diagnostic. Due to strong intramolecular hydrogen bonding, the hydroxyl protons of 1,4-dihydroxyanthraquinone are significantly deshielded and appear at a very downfield chemical shift of around 12.8-12.9 ppm.[6] The hydroxyl protons of the 1,8-isomer are also deshielded, but to a lesser extent, resonating at approximately 11.9-12.0 ppm.[7] The aromatic region of the spectrum also shows distinct patterns of splitting and chemical shifts for each isomer due to their different symmetry and electronic environments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dihydroxyanthraquinone isomers. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the dihydroxyanthraquinone isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically below 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorption (λmax) in the visible region is noted.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid dihydroxyanthraquinone sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[8] The mixture is then compressed under high pressure using a hydraulic press to form a transparent pellet.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of key vibrational bands, such as the C=O and O-H stretches, are analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dihydroxyanthraquinone isomer is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution should be homogeneous and free of any particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: The ¹H NMR spectrum is acquired. The chemical shifts (δ) in parts per million (ppm) relative to the reference standard, the integration of the signals, and the spin-spin coupling patterns are analyzed to elucidate the structure.
Conclusion
The spectroscopic techniques of UV-Vis, IR, and NMR provide complementary and highly effective means for distinguishing between the 1,4-, 1,5-, and 1,8-dihydroxyanthraquinone isomers. The key differentiating features are the wavelength of maximum absorption in the visible region, the frequency of the carbonyl stretching vibration in the infrared spectrum, and the chemical shift of the hydroxyl protons in the ¹H NMR spectrum. By carefully analyzing these spectroscopic data, researchers can confidently identify and characterize these important compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 4. athabascau.ca [athabascau.ca]
- 5. eng.uc.edu [eng.uc.edu]
- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 7. What Is The Pellet Technique Used In Ir For? Creating Clear, Transparent Samples For Accurate Analysis - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
Evaluating the Anticancer Potential of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical anticancer potential of the novel compound 1,4-Difluoro-5,8-dihydroxyanthraquinone against the well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the absence of direct experimental data for this compound, this guide extrapolates its potential based on the known bioactivities of structurally related anthraquinone derivatives.
Introduction
Anthraquinones are a class of aromatic organic compounds that have long been a source of potent anticancer agents.[1][2] The planar tricyclic structure of the anthraquinone core allows for intercalation into DNA, a mechanism famously employed by the anthracycline class of antibiotics, which includes the widely used drug Doxorubicin.[2] Furthermore, modifications to the anthraquinone scaffold have yielded compounds that can induce apoptosis, generate reactive oxygen species (ROS), and modulate key signaling pathways involved in cancer cell proliferation and survival.[1]
This compound is a synthetic anthraquinone derivative. While specific biological data for this compound is not yet available in the public domain, its structural features—the dihydroxyanthraquinone core and the electron-withdrawing fluorine substituents—suggest a potential for significant anticancer activity. This guide aims to provide a framework for evaluating this potential by comparing its predicted properties with those of Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent.
Comparative Analysis of Anticancer Agents
The following table summarizes the known properties of Doxorubicin and Paclitaxel and presents a hypothesized profile for this compound based on related compounds.
| Feature | This compound (Hypothesized) | Doxorubicin | Paclitaxel |
| Class | Anthraquinone | Anthracycline antibiotic | Taxane |
| Primary Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, ROS generation | DNA intercalation, Topoisomerase II inhibition, ROS generation[1][2][3][4] | Microtubule stabilization, mitotic arrest[5][6][7] |
| Cell Cycle Specificity | Likely cell cycle non-specific | Cell cycle non-specific[2] | G2/M phase specific[5] |
| Reported IC50 Values (Various Cell Lines) | Not yet determined | 0.1 µM - >20 µM[8][9][10][11] | 2.5 nM - >32 µM[12][13][14] |
| Known Side Effects | Unknown, potential for cardiotoxicity based on anthraquinone core | Cardiotoxicity, myelosuppression, mucositis, hair loss[4] | Neuropathy, myelosuppression, hypersensitivity reactions |
Hypothesized Signaling Pathway for this compound
Based on the known mechanisms of other anthraquinone derivatives, this compound is predicted to induce apoptosis through a multi-faceted approach. This includes DNA damage leading to the activation of the intrinsic apoptotic pathway and the generation of reactive oxygen species, which can further trigger mitochondrial dysfunction.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
To empirically determine the anticancer potential of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Experimental Workflow for Anticancer Drug Screening
Caption: A general experimental workflow for in vitro anticancer drug screening.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound, Doxorubicin, Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and control drugs. Include a vehicle control (solvent only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[28][29][30][31][32]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking, its structural similarity to known anticancer anthraquinones provides a strong rationale for its investigation. The fluorination at the 1 and 4 positions may enhance its biological activity and pharmacokinetic properties. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the cytotoxic and mechanistic properties of this promising compound. A thorough in vitro evaluation is the critical next step to determine if this compound holds potential as a novel anticancer agent.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. advetresearch.com [advetresearch.com]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 30. Western blot detection of apoptotic proteins [bio-protocol.org]
- 31. pubcompare.ai [pubcompare.ai]
- 32. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Procedural Guide
The proper disposal of 1,4-Difluoro-5,8-dihydroxyanthraquinone is critical to ensure personnel safety and environmental protection. Due to the aquatic toxicity of similar compounds, this chemical must be treated as hazardous waste and must not be disposed of in the general waste stream or down the sanitary sewer.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.
-
Personal Protective Equipment: Wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a designated, sealed container for hazardous waste disposal.[1] Avoid creating dust.
Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe disposal of this compound and associated contaminated materials.
-
Waste Characterization and Segregation:
-
Proper Containerization:
-
Place the waste in a chemically compatible container that can be securely sealed. The original product container is often a suitable choice if it is in good condition.
-
Ensure the container is clean, dry, and free from any residues of incompatible chemicals.
-
-
Accurate Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[6]
-
Include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Attach any other hazard warnings as required by your institution.
-
-
Secure Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste material.
-
Follow their specific procedures for waste handover.
-
Properties of Analogue Compound: 1,4-Dihydroxyanthraquinone
The following table summarizes key data for the related compound, 1,4-Dihydroxyanthraquinone, which informs the recommended handling and disposal procedures.
| Property | Data |
| Appearance | Red powder/solid[3] |
| Odor | Odorless[3] |
| Toxicity | The toxicological properties have not been fully investigated.[1][2] May cause eye, skin, and respiratory tract irritation.[7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][7] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. essex.ac.uk [essex.ac.uk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. sinoright.net [sinoright.net]
Personal protective equipment for handling 1,4-Difluoro-5,8-dihydroxyanthraquinone
Essential Safety and Handling Guide for 1,4-Difluoro-5,8-dihydroxyanthraquinone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.
Chemical and Physical Properties
This compound is an organic compound often used as an intermediate in the synthesis of therapeutic anthraquinones.[1] The presence of fluorine atoms can enhance the compound's stability and modify its electronic properties.[2]
| Property | Value | Source(s) |
| CAS Number | 131401-54-2 | [1][3][4] |
| Molecular Formula | C₁₄H₆F₂O₄ | [1][4][5] |
| Molecular Weight | 276.19 g/mol | [1][4][5] |
| Appearance | Dark purple solid | [1] |
| Boiling Point | 502.8°C at 760 mmHg | [1] |
| Flash Point | 222 - 257.9°C | [1][6] |
| Density | 1.681 g/cm³ | [1] |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with similar anthraquinone compounds, which include skin, eye, and respiratory irritation, comprehensive personal protective equipment is mandatory.[7] Always wear appropriate PPE when handling this chemical, even for small tasks.[8]
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards. For operations with a higher risk of splashing, use a face shield in addition to goggles.[9]
-
Skin Protection :
-
Gloves : High-performance, chemical-resistant nitrile gloves are recommended.[9] Ensure gloves are free of holes by inspecting them before each use.[8]
-
Lab Coat/Coveralls : A chemical-resistant lab coat or coveralls should be worn to prevent skin contact.[10] For significant handling operations, a splash-proof apron provides an additional layer of protection.[9]
-
Clothing : Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][7] If ventilation is inadequate or for brief, higher-exposure tasks, a NIOSH-approved respirator may be necessary.[11]
Operational and Handling Plan
Safe Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]
-
Avoid all contact with skin and eyes.[3]
-
Ensure adequate ventilation and that eyewash stations and safety showers are located close to the workstation.[12]
-
Wash hands thoroughly after handling the chemical and before breaks.[7][11]
Storage Requirements:
-
Store locked up.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7][10]
Emergency and First Aid Protocol
Immediate action is crucial in the event of exposure.
-
General Advice : If you feel unwell or are concerned after exposure, seek medical advice and show the Safety Data Sheet (SDS) to the attending physician.[3][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[3][7]
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[7]
-
Eye Contact : Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][10] Remove contact lenses if present and easy to do.[7] Continue rinsing and consult an ophthalmologist.[7]
-
Ingestion : Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Do not induce vomiting; call for medical help immediately.[11]
Spill and Disposal Plan
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[3] Use personal protective equipment during cleanup.[3]
Caption: Workflow for handling a chemical spill event.
Cleanup Procedure:
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Pick up and arrange disposal without creating dust.[3]
-
Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[3][12]
Disposal Plan:
-
Chemical waste must be disposed of in accordance with all national and local regulations.[7][13]
-
Leave chemicals in their original containers and do not mix them with other waste.[13]
-
Handle uncleaned containers as you would the product itself.[13] Dispose of the contents and container at an approved waste disposal plant.[7]
References
- 1. Cas 131401-54-2,this compound | lookchem [lookchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 131401-54-2 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. fishersci.com [fishersci.com]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
